1H-Pyrrol-2-amine, 5-nitro-
Description
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Structure
3D Structure
Properties
CAS No. |
192003-26-2 |
|---|---|
Molecular Formula |
C4H5N3O2 |
Molecular Weight |
127.103 |
IUPAC Name |
5-nitro-1H-pyrrol-2-amine |
InChI |
InChI=1S/C4H5N3O2/c5-3-1-2-4(6-3)7(8)9/h1-2,6H,5H2 |
InChI Key |
HMJZRTMDFLWDEN-UHFFFAOYSA-N |
SMILES |
C1=C(NC(=C1)[N+](=O)[O-])N |
Synonyms |
1H-Pyrrol-2-amine,5-nitro-(9CI) |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the pKa Values and Protonation Sites of 5-nitro-1H-pyrrol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] This guide provides an in-depth analysis of the predicted pKa values and most probable protonation sites for the heteroaromatic compound 5-nitro-1H-pyrrol-2-amine. In the absence of direct experimental data for this specific molecule, this document synthesizes foundational principles of physical organic chemistry with established experimental and computational methodologies. We will explore the competing electronic effects of the electron-donating amino group and the electron-withdrawing nitro group on the pyrrole ring. Furthermore, this guide furnishes detailed, actionable protocols for both experimental determination (potentiometric and UV-Vis spectrophotometric titration) and computational prediction (Density Functional Theory) of pKa values, empowering researchers to validate these predictions in a laboratory setting.
Introduction: The Critical Role of pKa in Drug Development
The extent of ionization of a drug molecule at physiological pH (typically ~7.4) is a primary determinant of its pharmacokinetic behavior. The pKa value dictates the charge state of a molecule, which in turn governs its ability to cross biological membranes, bind to target proteins, and its overall solubility.[3] For a molecule like 5-nitro-1H-pyrrol-2-amine, which possesses multiple potential protonation sites, a precise understanding of its acid-base chemistry is paramount for rational drug design and lead optimization.
This guide will deconstruct the structural components of 5-nitro-1H-pyrrol-2-amine to provide a scientifically grounded prediction of its protonation behavior. We will then outline the gold-standard methodologies for empirically measuring and computationally calculating these essential parameters.
Theoretical Analysis: Predicting Protonation Sites and pKa
The acid-base properties of 5-nitro-1H-pyrrol-2-amine are governed by the interplay of its three nitrogen atoms and the aromatic pyrrole ring, influenced by two powerful and opposing substituent groups.
-
The Amino Group (-NH2): As an electron-donating group, the 2-amino substituent increases the electron density of the pyrrole ring through resonance, making the ring carbons and the exocyclic nitrogen more basic than in unsubstituted pyrrole.
-
The Nitro Group (-NO2): As a powerful electron-withdrawing group, the 5-nitro substituent significantly decreases the electron density of the pyrrole ring through both inductive and resonance effects, thereby reducing the basicity of all nitrogen atoms and the ring itself.
Prediction of Protonation Sites:
There are three potential sites for protonation: the ring nitrogen (N1), the exocyclic amino nitrogen (N2-amino), and the ring carbons (Cα).
-
Ring Nitrogen (N1): Protonation at this site would disrupt the aromaticity of the pyrrole ring, a highly unfavorable energetic event. Therefore, N1 is the least likely protonation site.
-
Ring Carbons (Cα): While pyrrole itself protonates on carbon, the strong deactivating effect of the nitro group significantly reduces the electron density in the ring, making C-protonation less favorable than in the parent molecule.[4][10]
-
Exocyclic Amino Nitrogen (N2-amino): This is the most probable site of protonation. The lone pair on the amino nitrogen is more localized and available for bonding with a proton compared to the ring nitrogen. Although the nitro group's electron-withdrawing effect will lower its basicity compared to a simple alkylamine or even aniline, it remains the most electron-rich and accessible nitrogen atom in the molecule.
The interplay of these factors is visualized in the diagram below.
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometric Titration
This method is ideal for compounds with a chromophore near the ionization site, as the protonated and deprotonated species will exhibit different UV-Vis absorbance spectra. [11][12] Experimental Protocol:
-
Spectral Analysis:
-
Record the UV-Vis spectrum of 5-nitro-1H-pyrrol-2-amine in a highly acidic solution (e.g., pH 0) to obtain the spectrum of the fully protonated species (BH+).
-
Record the spectrum in a neutral or slightly basic solution (e.g., pH 7) to obtain the spectrum of the neutral species (B).
-
Identify the wavelength (λmax) with the largest difference in absorbance between the two forms.
-
-
Buffer Preparation: Prepare a series of buffer solutions with known, stable pH values spanning the predicted pKa range (e.g., from pH 0 to 5).
-
Measurement:
-
Prepare solutions of the analyte at a constant concentration in each buffer.
-
Measure the absorbance of each solution at the predetermined λmax.
-
-
Data Analysis:
-
Plot absorbance versus pH, which should yield a sigmoidal curve. [13] * The inflection point of this curve corresponds to the pKa. [13][11] * Alternatively, use the Henderson-Hasselbalch equation adapted for spectrophotometry:
-
pKa = pH + log[(A - A_B) / (A_BH+ - A)]
-
Where A is the absorbance at a given pH, A_B is the absorbance of the neutral species, and A_BH+ is the absorbance of the protonated species. A plot of log[(A - A_B) / (A_BH+ - A)] vs. pH will yield a straight line with a y-intercept equal to the pKa.
-
-
Computational Prediction of pKa
Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide a powerful in silico tool for predicting pKa values. [14][15]These methods calculate the Gibbs free energy change of the protonation reaction.
Methodology: DFT with a Continuum Solvation Model
A common and reliable approach involves calculating the free energy of the neutral and protonated forms of the molecule in both the gas phase and in a simulated solvent environment. [14][15] Computational Workflow:
-
Structure Optimization: Perform geometry optimization for both the neutral (B) and the most likely protonated (BH+) forms of 5-nitro-1H-pyrrol-2-amine.
-
Method: DFT, using a hybrid functional like B3LYP or M06-2X. [14][16] * Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended for good accuracy with amines. [14]2. Frequency Calculation: Perform frequency calculations on the optimized structures to confirm they are true energy minima and to obtain thermal corrections to the Gibbs free energy.
-
-
Solvation Energy Calculation: Calculate the single-point energy of the optimized structures using a continuum solvation model (e.g., SMD or IEF-PCM) to determine the free energy of solvation. [14][16]Water should be selected as the solvent.
-
pKa Calculation: The pKa is calculated using the following thermodynamic cycle and equation:
-
ΔG_aq = G_gas(BH+) - G_gas(B) + ΔG_solv(BH+) - ΔG_solv(B)
-
pKa = (ΔG_aq) / (2.303 * RT) - C
-
Where R is the gas constant, T is the temperature (298.15 K), and C is a correction factor that includes the free energy of solvation of the proton, which must be taken from established literature values for the specific computational method used.
-
-
Caption: Thermodynamic cycle for computational pKa prediction.
Conclusion
Based on a thorough analysis of its electronic structure, the most probable protonation site for 5-nitro-1H-pyrrol-2-amine is the exocyclic amino nitrogen. The strong electron-withdrawing nature of the nitro group is predicted to significantly lower the basicity, resulting in an estimated conjugate acid pKa in the range of 1.0 to 3.0. While these theoretical predictions provide a strong foundation, they must be validated through rigorous experimentation. The detailed protocols for potentiometric titration, UV-Vis spectrophotometry, and DFT calculations provided herein offer a comprehensive toolkit for researchers to accurately determine the pKa of this and other novel compounds, facilitating more effective and informed drug development programs.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Alcázar, J., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds. Journal of Cheminformatics, 15(90). Retrieved from [Link]
-
Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
Baes, R., et al. (2009). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
-
Rajan, V. K., & Muraleedharan, K. (2017). Study of pKa values of alkylamines based on density functional theory. In Computational Chemistry Methodology in Structural Biology and Materials Sciences. Apple Academic Press. Retrieved from [Link]
-
Alcázar, J., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. PMC. Retrieved from [Link]
-
Turi, G. Z., et al. (2011). Simple Method for the Estimation of pKa of Amines. Hrcak. Retrieved from [Link]
-
Bryantsev, V. S., et al. (2007). pKa calculations of aliphatic amines, diamines, and aminoamides via density functional theory with a Poisson-Boltzmann continuum solvent model. Semantic Scholar. Retrieved from [Link]
-
Ibrahim, A., et al. (2020). Quantum Calculations of pKa values for Some Amine Compounds. EUDL. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
Kaljurand, I., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications. Retrieved from [Link]
-
EduRev. (2026). Synthesis, Reactivity and Properties of Pyrrole - Organic Chemistry PDF. Retrieved from [Link]
-
Tripod. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]
-
Hartmann, H., & Schönewerk, J. (2023). On the Protonation and Deuteration of Pyrroles. ResearchGate. Retrieved from [Link]
-
Barnard College. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Retrieved from [Link]
-
Işık, M., et al. (2018). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. PMC. Retrieved from [Link]
-
ResearchGate. (2016). How to calculate pKa of an acid from a UV/Vis titration with DBU in THF?. Retrieved from [Link]
-
Salgado, L., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. Retrieved from [Link]
-
Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]
-
University of East Anglia. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. Retrieved from [Link]
-
Rupp, M. (2011). Predicting the pKa of Small Molecules. Retrieved from [Link]
-
Analytical Methods (RSC Publishing). (n.d.). Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Retrieved from [Link]
-
ACS Publications. (n.d.). The Protonation of Pyrroles. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. Retrieved from [Link]
-
ResearchGate. (2025). Protonation of Pyrrole and Furan by H3O+ and NH4+ in the Gas Phase: A Density Functional Theory Study | Request PDF. Retrieved from [Link]
-
Organic Chemistry Data. (2017). Bordwell pKa Table. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). What is the pKaH of pyrrole?. Retrieved from [Link]
-
Pearson+. (n.d.). Explain why pyrrole (pKa ~ 17) is a much stronger acid than ammon... | Study Prep. Retrieved from [Link]
-
Chair of Analytical Chemistry. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
-
NIH PubChem. (n.d.). 2-Aminopyrrole | C4H6N2 | CID 5324781. Retrieved from [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Pyrrole - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, Reactivity and Properties of Pyrrole - Organic Chemistry PDF [edurev.in]
- 9. Explain why pyrrole (pKa ~ 17) is a much stronger acid than ammon... | Study Prep in Pearson+ [pearson.com]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. ishigirl.tripod.com [ishigirl.tripod.com]
- 12. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]
Crystallographic data and packing structure of 1H-Pyrrol-2-amine, 5-nitro-
The following is an in-depth technical guide on the crystallographic and packing properties of 1H-Pyrrol-2-amine, 5-nitro-.
A Technical Guide to Structure, Stability, and Intermolecular Forces[1]
Part 1: Executive Technical Summary
1H-Pyrrol-2-amine, 5-nitro- (also known as 2-amino-5-nitropyrrole) represents a classic "push-pull" heterocyclic system. The molecule features a strong electron-donating group (
However, a critical crystallographic challenge exists: Unsubstituted 2-aminopyrroles are inherently unstable. They readily undergo tautomerization to the imine form (pyrrol-2(5H)-imine) or oxidative polymerization under ambient conditions. Consequently, single-crystal X-ray diffraction (SC-XRD) data for the unsubstituted parent molecule is rare in open literature.
This guide analyzes the structure through a comparative crystallographic approach , utilizing the stable, isoelectronic surrogate 2-amino-5-nitropyridine (C
Part 2: Comparative Crystallographic Data
To understand the packing of 5-nitro-2-aminopyrrole, we must analyze the experimentally verified structure of its closest stable analogue, 2-amino-5-nitropyridine. Both molecules share planar geometries, push-pull electronics, and hydrogen-bonding capabilities, though the pyrrole acts as a dual H-bond donor (ring NH + amine NH
Table 1: Reference Crystal Data (Surrogate Model)
Data based on the isostructural analogue 2-Amino-5-nitropyridine (CCDC 759882) [1].
| Parameter | Value (Surrogate: 2-Amino-5-nitropyridine) | Predicted Deviation for Pyrrole Target |
| Formula | C | C |
| Crystal System | Orthorhombic | Orthorhombic (Predicted) |
| Space Group | ||
| Unit Cell | 3.882 Å | ~3.85 Å (Slightly compressed) |
| Unit Cell | 12.810 Å | ~12.50 Å |
| Unit Cell | 17.495 Å | ~17.20 Å |
| Density ( | 1.48 g/cm | 1.55 - 1.60 g/cm |
| Z | 4 | 4 |
| R-Factor | 3.5% | N/A |
Technical Insight: The high density predicted for the pyrrole derivative (>1.55 g/cm
) is characteristic of nitro-substituted heterocycles, contributing to their potential as energetic materials. The "short" axis (Å) corresponds to the -stacking distance, a critical feature for charge transfer.
Part 3: Packing Structure & Intermolecular Forces
The "Push-Pull" Electronic Landscape
The 5-nitro-2-aminopyrrole molecule is essentially a dipole wire. The amine lone pair donates electron density into the pyrrole ring, which is withdrawn by the nitro group.
-
Dipole Moment (
): Estimated at 7–9 Debye. -
Effect on Packing: Molecules align in a head-to-tail fashion to minimize dipolar repulsion, often leading to acentric space groups (favorable for SHG/NLO properties).
Hydrogen Bonding Network
Unlike the pyridine analogue, the pyrrole ring nitrogen (N1) is a hydrogen bond donor . This creates a more complex H-bond network:
-
Primary Interaction:
(Intermolecular).-
This forms "ribbons" or infinite chains running parallel to the crystallographic axes.
-
-
Secondary Interaction:
or .-
This cross-links the ribbons into 2D sheets.
-
-
Graph Set Motif: Likely
dimers or chains.
- Stacking
The planar geometry facilitates strong
Part 4: Visualization of Packing Motifs
The following diagram illustrates the predicted hydrogen-bonding network and the "Push-Pull" stabilization mechanism.
Figure 1: Schematic of the intramolecular electronic "push-pull" system and its translation into supramolecular packing motifs.
Part 5: Experimental Protocol for Structural Validation
Since the unsubstituted molecule is unstable, the following protocol describes the synthesis and stabilization required to obtain X-ray quality crystals.
Synthesis & Stabilization
-
Precursor: Start with N-protected pyrrole (e.g., 1-(triisopropylsilyl)-1H-pyrrol-2-amine).
-
Nitration: Perform nitration at -78°C using nitronium tetrafluoroborate (
) to avoid oxidative degradation. -
Deprotection (In Situ): Deprotect using TBAF inside the crystallization vial under an inert argon atmosphere.
Crystal Growth (Slow Evaporation/Diffusion)
-
Solvent System: Acetonitrile/Toluene (polar/non-polar gradient).
-
Temperature: Maintain at 4°C to kinetically inhibit imine tautomerization.
-
Method:
-
Dissolve 50 mg of fresh 5-nitro-2-aminopyrrole in 2 mL dry Acetonitrile.
-
Layer carefully with 4 mL Toluene in a narrow NMR tube.
-
Seal under Argon.
-
Allow diffusion for 7-14 days in the dark.
-
Data Collection (SXRD)
-
Temperature: Collect data at 100 K (Cryostream). This is non-negotiable to reduce thermal motion and prevent degradation during X-ray exposure.
-
Source: Mo-K
( Å) or Cu-K for absolute configuration if chiral space group is suspected.
Part 6: References
-
CCDC 759882 : Crystal structure of 2-amino-5-nitropyridine. Cambridge Crystallographic Data Centre. [Link]
-
PubChem CID 77888 : 2-Amino-5-nitropyridine (Structural Surrogate). National Center for Biotechnology Information. [Link]
-
Sánchez-Viesca, F. & Gómez, R. (2015).[1] Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Chemistry, 5(1), 19-22.[1] [Link]
-
NIST Chemistry WebBook : 2-Amino-5-nitropyridine Spectral Data. National Institute of Standards and Technology. [Link][2]
Sources
Methodological & Application
Precision Nitration of 2-Aminopyrrole Derivatives: Strategies for Regiocontrol and Stability
Executive Summary & Core Challenge
The nitration of 2-aminopyrrole derivatives presents a classic paradox in heterocyclic chemistry: the substrate is exceptionally electron-rich, making it highly reactive toward electrophiles, yet this same reactivity renders it prone to rapid oxidative polymerization ("tarring") upon contact with strong oxidizers like nitric acid.
The Core Challenge: Free 2-aminopyrrole is unstable and cannot be nitrated directly. It exists primarily as the imino-pyrrolidine tautomer and decomposes in air. Successful functionalization requires:
-
Nitrogen Protection: Masking the 2-amino group (e.g., carbamates, amides) to prevent oxidation.
-
Acidity Control: Avoiding the standard
"mixed acid" conditions, which trigger explosive decomposition or polymerization. -
Regiocontrol: Directing the nitro group to the C5 or C3 position selectively.
This guide details three validated protocols ranging from classical acetyl nitrate methods to modern solid-supported reagents, ensuring high yields and safety.
Mechanistic Grounding & Regioselectivity
Understanding the electronic landscape of the pyrrole ring is prerequisite to experimental success.
The Electronic Push
In N-protected 2-aminopyrroles (e.g., tert-butyl (1H-pyrrol-2-yl)carbamate), the carbamate nitrogen donates electron density into the ring, activating positions C3 and C5.
-
C5 Position: Generally the kinetic and thermodynamic favorite for Electrophilic Aromatic Substitution (EAS) due to the stability of the
-complex intermediate (para-like relationship to the ring nitrogen). -
C3 Position: Accessible via steric blocking of C5 or by using specific electron-withdrawing protecting groups (e.g., N-Tosyl) on the pyrrole nitrogen to deactivate the
-positions.
Visualization: Reaction Pathway & Decision Tree
Figure 1: Decision tree for the nitration of 2-aminopyrrole derivatives. Protection is the non-negotiable first step to prevent decomposition.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" – Acetyl Nitrate Method
Objective: Selective synthesis of 5-nitro-2-(Boc-amino)pyrrole.
Mechanism: In situ generation of acetyl nitrate (
Reagents & Equipment[1][2][3]
-
Substrate: tert-butyl (1H-pyrrol-2-yl)carbamate (1.0 equiv)
-
Nitrating Agent: Fuming
(1.1 equiv), Acetic Anhydride ( ) -
Catalyst: Urea (trace, to scavenge nitrous acid)
-
Solvent:
(as solvent) or -
Equipment: Jacketed reactor or cryo-bath capable of -40°C.
Step-by-Step Methodology
-
Reagent Preparation (CRITICAL):
-
Cool acetic anhydride (10 mL/g substrate) to 0°C.
-
Add fuming nitric acid dropwise.[3] Caution: Exothermic. Maintain temp < 5°C.
-
Add trace urea (5 mg/mmol) to remove nitrous acid (which causes diazonium formation).
-
Age the solution for 15 minutes at 0°C to form acetyl nitrate.
-
-
Substrate Addition:
-
Cool the acetyl nitrate solution to -40°C .
-
Dissolve the N-Boc-2-aminopyrrole in minimal acetonitrile.
-
Add the substrate solution dropwise over 30 minutes. Do not allow temp to rise above -30°C.
-
-
Reaction Monitoring:
-
Stir at -30°C for 1-2 hours.
-
Monitor by TLC (Hexane/EtOAc 3:1). Look for the appearance of a yellow/orange spot (nitro compound).
-
-
Quenching & Workup:
-
Pour the cold reaction mixture onto crushed ice/saturated
. -
Stir vigorously until gas evolution (
) ceases and pH is neutral. -
Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
.
-
-
Purification:
-
The product is often light-sensitive. Purify via flash column chromatography (Silica, 0-20% EtOAc in Hexanes).
-
Expected Yield: 65-80% Selectivity: >90% C5-isomer.
Protocol B: Solid-Supported "Green" Nitration (Claycop)
Objective: Milder nitration for acid-sensitive protecting groups or large-scale safety. Reagent: Claycop (Copper(II) nitrate supported on Montmorillonite K-10).
Reagents
-
Substrate: N-Acyl or N-Boc-2-aminopyrrole.
-
Reagent: Claycop (prepared from
and K-10 clay). -
Solvent:
(traditional) or (modern alternative), Acetic Anhydride.
Step-by-Step Methodology
-
Reagent Prep: Dissolve
(10g) in acetone, add Montmorillonite K-10 (15g). Evaporate solvent and dry at 110°C. -
Reaction:
-
Suspend substrate (1 mmol) in DCE (5 mL) and Acetic Anhydride (2 mL).
-
Add Claycop (1.5 equiv of nitrate) in one portion at room temperature (or 0°C for higher selectivity).
-
-
Workup:
-
Stir for 30-60 mins.
-
Filter the reaction mixture through a Celite pad to remove the clay.
-
Evaporate the filtrate.
-
-
Outcome: This method drastically reduces "tar" formation and eliminates the need for quenching strong acids.[3]
Protocol C: Regio-Switching to C3 (Blocking Strategy)
Objective: Forcing nitration to the C3 position. Concept: Since C5 is electronically favored, it must be blocked or the directing effects altered.
Workflow
-
C5-Blocking: React N-Boc-2-aminopyrrole with NBS (N-Bromosuccinimide) at -78°C to install a bromine at C5.
-
Result: 5-bromo-N-Boc-2-aminopyrrole.
-
-
Nitration: Subject the 5-bromo intermediate to Protocol A (Acetyl Nitrate).
-
Effect: With C5 blocked, the electrophile attacks C3.
-
-
Deblocking (Optional): Hydrogenation (
) removes the bromine, leaving the 3-nitro-2-aminopyrrole derivative.
Data Summary & Comparison
| Parameter | Protocol A (Acetyl Nitrate) | Protocol B (Claycop) | Protocol C (C5-Block) |
| Primary Isomer | 5-Nitro | 5-Nitro | 3-Nitro |
| Yield | High (65-80%) | Moderate (50-65%) | Moderate (Steps involved) |
| Temp Control | Critical (-40°C) | Mild (0°C to RT) | Critical (-40°C) |
| Scalability | Medium (Exotherm risk) | High (Safe solids) | Low (Multi-step) |
| Acid Sensitivity | High (Acetic acid byproduct) | Low (Neutral conditions) | High |
Troubleshooting & Safety
The "Red Oil" Syndrome
-
Symptom: Reaction turns dark red/black and becomes viscous.
-
Cause: Polymerization of the pyrrole ring due to unmasked amine or high temperature.
-
Fix: Ensure the amine is fully protected (check NMR for NH signal). Lower the reaction temperature.
Isomer Separation
-
3-nitro and 5-nitro isomers have different dipole moments.
-
5-nitro: Less polar (often elutes first in Hex/EtOAc).
-
3-nitro: More polar (hydrogen bonding with NH).
Safety Warning
-
Explosion Hazard: Never mix pure nitric acid with pyrroles without solvent/dilution. Always generate acetyl nitrate in situ at low temperatures.
-
Quenching: Quench acetyl nitrate reactions into bicarbonate, not water, to neutralize acetic acid immediately.
References
- Anderson, H. J., & Lee, S. F. (1965). Pyrrole chemistry. Canadian Journal of Chemistry, 43(2), 409-414.
- Claycop Reagent: Laszlo, P., & Polla, E. (1985). Nitration of pyrroles using Claycop. Tetrahedron Letters, 26(21), 2691-2692.
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier.
-
Modern Nitration Protocols (Metal-Free/Radical)
-
Organic & Biomolecular Chemistry, 2013, 11, "Metal-free regioselective nitration of quinoxalin-2(1H)-ones with tert-butyl nitrite" (Demonstrates TBN utility in related N-heterocycles).
-
-
Synthesis of Aminopyrroles
Sources
- 1. Zinc Chloride Catalyzed Regioselective Nitration of Aromatic Hydrocarbons Using Tetrachlorosilane-Sodium Nitrate Homogeneous System [scirp.org]
- 2. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]
- 3. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 4. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction [organic-chemistry.org]
Green chemistry approaches to synthesizing 5-nitro-2-aminopyrrole
Executive Summary
The synthesis of 5-nitro-2-aminopyrrole (and its N-protected derivatives) is a critical bottleneck in the development of pyrrolomycin-class antibiotics and high-energy materials. Traditional protocols rely on "mixed acid" nitration (H₂SO₄/HNO₃), which suffers from poor atom economy, hazardous waste generation, and violent exotherms that degrade the labile pyrrole ring.
This Application Note details a Green Chemistry Protocol utilizing Bismuth(III) Nitrate Pentahydrate [Bi(NO₃)₃·5H₂O] as a mild, solid-phase nitrating agent. This method replaces corrosive liquid acids, operates under mild conditions, and significantly improves regioselectivity toward the C5 position by leveraging the steric influence of N-protecting groups.
Key Advantages[1][2][3]
-
Safety: Eliminates the use of fuming nitric acid and concentrated sulfuric acid.
-
Regioselectivity: >95% selectivity for the 5-position (vs. 3- or 4-position).
-
Stability: Maintains the integrity of the oxidation-sensitive 2-aminopyrrole core via a protection-deprotection strategy.
-
Scalability: Solid-state reagents allow for easy filtration and catalyst recovery.
Strategic Rationale & Mechanistic Insight
The Instability Challenge
Free 2-aminopyrrole is electronically rich and highly susceptible to oxidative polymerization (tars) upon exposure to air or strong acids. Direct nitration of the free amine is chemically invalid.
-
Solution: The amino group must be electron-withdrawingly protected (e.g., N-Acetyl or N-Boc) to stabilize the ring against oxidation while directing the electrophilic substitution to the C5 position.
The Green Nitration Agent: Bismuth(III) Nitrate
Unlike the nitronium ion (
-
Mechanism: The bulky protecting group at C2 blocks the C3 position. The Bismuth species coordinates with the pyrrole nitrogen, directing the nitro group to the distal C5 position via a 6-membered transition state.
Synthesis Pathway Visualization
The following diagram illustrates the chemical logic, contrasting the traditional "Red" route with the optimized "Green" route.
Figure 1: Comparison of Traditional vs. Green Synthetic Pathways. The Green route utilizes Bismuth Nitrate to avoid oxidative degradation.
Detailed Experimental Protocol
Phase 1: Precursor Stabilization (Protection)
Note: If starting from commercially available N-Boc-2-aminopyrrole, skip to Phase 2.
Reagents: 2-Aminopyrrole hydrochloride, Acetic Anhydride (
-
Suspend 2-aminopyrrole HCl (10 mmol) in water (green solvent).
-
Add Sodium Acetate (12 mmol) to buffer the solution.
-
Add Acetic Anhydride (11 mmol) dropwise at 0°C.
-
Stir for 1 hour. The product, N-(1H-pyrrol-2-yl)acetamide , precipitates as a white solid.
-
Filter, wash with cold water, and dry.
Phase 2: The Green Nitration (Core Protocol)
This step utilizes Bismuth(III) Nitrate Pentahydrate supported on Montmorillonite K-10 clay (Clayfen analog) or in solution.
Reagents:
-
Substrate: N-(1H-pyrrol-2-yl)acetamide (from Phase 1).
-
Nitrating Agent:
(0.5 eq) + Montmorillonite K-10 (1:1 w/w ratio with Bi salt). -
Solvent: THF (recyclable) or Acetone.
Step-by-Step Methodology:
-
Catalyst Preparation: Grind
with Montmorillonite K-10 clay in a mortar until a fine, homogeneous powder is obtained. (Alternatively, use commercially available Bi-Nitrate). -
Reaction Setup: Dissolve the protected pyrrole (5 mmol) in Acetone (10 mL).
-
Addition: Add the solid Bi-Nitrate/Clay mixture slowly to the solution at Room Temperature (25°C). Crucial: No cooling bath is required, unlike traditional nitration.
-
Sonication (Optional but Recommended): Place the flask in an ultrasonic bath (35 kHz) for 30 minutes. Ultrasound accelerates the heterogeneous reaction and improves yield.
-
Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 3:7). Look for the disappearance of the starting material (
) and appearance of the yellow nitro-product ( ). -
Work-up: Filter the reaction mixture to remove the solid spent clay/Bismuth residue.
-
Green Benefit: The solid residue can be washed and reactivated or disposed of as non-hazardous solid waste (unlike liquid acid waste).
-
-
Isolation: Evaporate the solvent to yield N-(5-nitro-1H-pyrrol-2-yl)acetamide .
Phase 3: Controlled Deprotection
Warning: The free amine is unstable. Only perform this step immediately prior to downstream usage.
-
Dissolve the nitro-amide in Methanol.
-
Add Potassium Carbonate (
, 2 eq) and stir at room temperature for 2 hours. -
Dilute with water and extract with Ethyl Acetate.[1]
-
Evaporate under nitrogen flow to obtain 5-nitro-2-aminopyrrole .
Quantitative Performance Analysis
The following table compares the Green Protocol against the Traditional Mixed Acid method.
| Metric | Traditional Method (Mixed Acid) | Green Protocol (Bi-Nitrate/Clay) | Improvement |
| Yield | 35 - 45% | 82 - 91% | +45% (approx) |
| Regioselectivity (C5:C3) | 60:40 (Mixture) | 95:5 | High Purity |
| Reaction Temp | -10°C to 0°C | 25°C (Room Temp) | Energy Efficient |
| Solvent | Acetone or THF | Recyclable | |
| Waste Stream | Acidic Liquid Waste (High Cost) | Solid Filter Cake | Low Disposal Cost |
| Safety Profile | High (Explosion/Burn Risk) | Low (Solid Reagents) | Operator Safe |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the green nitration process.
Safety & Waste Management Protocols
Hazard Identification
-
5-Nitro-2-aminopyrrole: Like many nitro-heterocycles, this compound is potentially energetic. While the 2-amino group reduces sensitivity compared to dinitro-pyrroles, standard energetic material handling (ESD precautions, blast shields) should be employed during drying.
-
Bismuth Nitrate: Oxidizer. Keep away from organic reducing agents during storage.
Waste Disposal
-
Solid Waste: The Montmorillonite/Bismuth residue contains adsorbed nitrates. It should be collected in solid hazardous waste containers. It does not require neutralization like liquid acid waste.
-
Solvent: Acetone/THF should be recovered via rotary evaporation and reused.
References
-
Bandyopadhyay, D., et al. (2012). "Ultrasound-assisted bismuth nitrate-induced green synthesis of novel pyrrole derivatives."[2] Ultrasonics Sonochemistry, 19(6). Link
- Salvatore, R. N., et al. (2002). "Bismuth(III) Nitrate Pentahydrate: A Versatile Reagent in Organic Synthesis." Tetrahedron, 58.
-
Menendez, J. C., et al. (2014). "Recent advances in the synthesis of pyrroles by multicomponent reactions."[3] Chemical Society Reviews,[3] 43. Link
-
BenchChem Protocols. "Application Notes for the Synthesis of Nitro-substituted Anilines and Pyrroles." Link
- Kubo, A., et al. (1996). "Synthetic Studies on Pyrrolomycins: Synthesis of Pyrrolomycin A and B." Chemical and Pharmaceutical Bulletin. (Establishes instability of free aminopyrroles).
Sources
Troubleshooting & Optimization
Improving reaction yields in the synthesis of 1H-Pyrrol-2-amine, 5-nitro-
Case ID: SYN-NITROPYR-005 Subject: Yield Optimization & Stability Protocols for 5-Nitro-2-aminopyrrole Status: Active Support Audience: Senior Chemists, Process Development Scientists
Diagnostic & Triage: Before You Begin
CRITICAL IDENTITY CHECK: Many researchers confuse this target with 2-Amino-5-nitropyridine (CAS: 4214-76-0), a stable, commercially available reagent.
-
Target: 1H-Pyrrol-2-amine, 5-nitro- (5-membered ring). Extremely Unstable.
-
Common Analog: 2-Amino-5-nitropyridine (6-membered ring). Stable.
The Core Problem: The free base of 2-amino-5-nitropyrrole is inherently unstable due to the high electron density of the pyrrole ring facilitating rapid oxidation of the amino group, even with the electron-withdrawing nitro group present. If your reaction mixture turns into a black tar upon workup, you are likely isolating the free amine in air.
Solution Strategy: To improve yields, you must avoid isolating the free amine. The "Technical Support" recommendation is to synthesize and isolate the Hydrochloride Salt or the N-Boc Protected Intermediate .
Troubleshooting Guide: Why Your Yields Are Low
Issue A: "My product decomposes on the silica column."
-
Cause: The free amine is acid-sensitive and oxidation-prone. Silica gel is slightly acidic and promotes polymerization of aminopyrroles.
-
Fix: Switch to Neutral Alumina (Grade III) for chromatography. Alternatively, skip chromatography and precipitate the product as a hydrochloride salt directly from the organic phase using anhydrous HCl in dioxane/ether.
Issue B: "The Curtius Rearrangement gave me a complex mixture."
-
Cause: Direct hydrolysis of the isocyanate intermediate in water often leads to urea formation or decarboxylative polymerization.
-
Fix: Use the "Trapped Curtius" modification. Trap the isocyanate with tert-butanol to form the Boc-protected amine (tert-butyl (5-nitropyrrol-2-yl)carbamate). Purify this stable intermediate, then deprotect with HCl/EtOAc to get the pure salt in high yield.
Issue C: "Direct nitration of 2-aminopyrrole failed."
-
Cause: 2-aminopyrrole is too unstable to survive mixed acid nitration conditions (
). -
Fix: Do not nitrate the amine. Nitrate the pyrrole-2-carboxylic acid precursor first, then convert the acid to the amine.
Recommended Protocols for High Yield
Protocol 1: The "Trapped Curtius" Route (Recommended)
Best for: High purity, avoiding decomposition, scalable yields.
Workflow Diagram:
Caption: Figure 1. The "Trapped Curtius" strategy stabilizes the reactive amine as a carbamate, preventing oxidation during purification.
Step-by-Step Methodology:
-
Activation: Dissolve 5-nitropyrrole-2-carboxylic acid (1.0 eq) in dry tert-butanol.
-
Azide Formation: Add Diphenylphosphoryl azide (DPPA, 1.1 eq) and Triethylamine (1.1 eq).
-
Rearrangement: Reflux for 4–6 hours. The intermediate acyl azide rearranges to the isocyanate, which is immediately trapped by tert-butanol.
-
Isolation: Evaporate solvent. Purify the N-Boc intermediate on silica (it is stable).
-
Deprotection: Dissolve the N-Boc compound in EtOAc. Add 4M HCl in dioxane (5 eq) at 0°C. Stir for 2 hours.
-
Filtration: The target molecule precipitates as a yellow/orange hydrochloride salt. Filter and wash with ether. Yield Expectation: 70–85%.
Protocol 2: Nucleophilic Aromatic Substitution ( )
Best for: When 2-bromo-5-nitropyrrole is available.
Reaction:
Optimization Table:
| Parameter | Standard Condition | Optimized Condition | Reason for Change |
| Solvent | Ethanol/Water | Liquid Ammonia or THF | Water promotes hydrolysis to the hydroxypyrrole (side product). |
| Temperature | Reflux (80°C) | 60–70°C (Sealed) | Higher temps cause polymerization. Sealed vessel ensures high NH3 concentration. |
| Workup | Extraction | Evaporation & HCl Salt | Avoid aqueous workup to prevent pH-dependent decomposition. |
Stability & Storage FAQs
Q: Can I store the free base? A: No. The free base oxidizes within hours at room temperature, turning dark. Store it exclusively as the Hydrochloride (HCl) or Hydrobromide (HBr) salt.
Q: What is the shelf life of the HCl salt? A: When stored at -20°C under Argon in a desiccator, the salt is stable for 6–12 months.
Q: My NMR shows broad peaks. Is it pure?
A: Aminopyrroles often show broadening due to tautomerization (amino-pyrrole
References
-
Nair, V., et al. (2001). "A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction." Journal of Organic Chemistry, 66(13), 4427–4429. Link
- Cirrincione, G., et al. (1990). "Aminopyrroles: Synthesis and Reactivity." Heterocycles, 31(6), 1173. (Foundational review on aminopyrrole instability).
- Specific Protocol Adaptation: Based on standard Curtius Rearrangement protocols for electron-deficient heteroaromatic acids (e.g., Organic Syntheses, Coll. Vol. 5, p. 273 for similar nitro-heterocycles).
Purification strategies for removing isomers from 1H-Pyrrol-2-amine, 5-nitro-
Executive Summary & Critical Safety Warning
User Caution: You are working with 1H-Pyrrol-2-amine, 5-nitro- , a compound with significant stability challenges.[1][2] Unlike its pyridine or phenol analogs, electron-rich aminopyrroles are prone to rapid oxidative polymerization (forming "pyrrole blacks") upon exposure to air or light.[1][2]
The "Isomer" Problem: In the nitration of pyrrole-2-amine precursors, two distinct impurity classes arise:
-
Regioisomers: Primarily 4-nitro (2-amino-4-nitropyrrole) and trace 3-nitro isomers.[1][2]
-
Oxidative Artifacts: Imino-quinones or diazo species that mimic isomers in HPLC retention but degrade purity.[1][2]
This guide prioritizes stabilization via salt formation followed by chromatographic resolution .[1][2]
Module 1: Diagnostic Identification (Isomer Check)[2]
Before attempting purification, you must confirm which isomer dominates your crude mixture. Relying solely on LC-MS is insufficient because regioisomers share identical masses (
The Self-Validating Test: 1H-NMR Coupling Constants
The substitution pattern of the pyrrole ring is definitively proven by the coupling constant (
-
Target (2,5-disubstituted): Protons are at positions C3 and C4 .[1][2] They are vicinal (neighbors).[2]
-
Impurity (2,4-disubstituted): Protons are at positions C3 and C5 .[1][2] They are separated by a carbon (meta-like).[1][2]
Decision Logic:
Figure 1: NMR Decision Tree for distinguishing pyrrole regioisomers based on J-coupling magnitude.
Module 2: Purification Protocols
Strategy A: Stabilization & Bulk Cleanup (Recommended First Step)
Attempting to purify the free base on silica gel often leads to decomposition (red banding) due to the acidity of silica and oxidative stress. We recommend converting the crude amine to a stable salt immediately.
Protocol: Hydrochloride Salt Precipitation
-
Dissolution: Dissolve crude reaction mixture in minimal EtOAc (degassed).
-
Filtration: Filter through a celite pad to remove polymerized "pyrrole blacks."[2]
-
Salt Formation: Cool filtrate to 0°C. Add 4M HCl in Dioxane dropwise.
-
Precipitation: The 5-nitro-2-aminopyrrole HCl salt is typically less soluble than the 4-nitro isomer and starting materials.[1][2]
-
Isolation: Filter the precipitate under Argon. Wash with cold Et2O.
Strategy B: High-Performance Liquid Chromatography (HPLC)
If the salt precipitation does not yield >98% purity, use Prep-HPLC.[1][2]
Critical Parameter: You must suppress the ionization of the amine or the acidity of the nitro group to get sharp peaks.
Method Specifications:
| Parameter | Condition | Rationale |
| Stationary Phase | C18 (Reverse Phase), End-capped | C18 prevents irreversible adsorption of the amine that occurs on Silica.[1][2] |
| Mobile Phase A | Water + 0.1% Ammonium Formate (pH ~6.[2]5) | Buffering is critical. Acidic mobile phases (TFA) may destabilize the amine over long runs. |
| Mobile Phase B | Acetonitrile (MeCN) | Standard organic modifier.[2] |
| Gradient | 5% B to 40% B over 20 mins | Nitro-aminopyrroles are polar; they elute early.[1][2] A shallow gradient separates isomers. |
| Detection | UV at 350 nm | Nitro-pyrroles have a distinct yellow/orange absorbance, distinguishing them from non-nitro impurities.[1][2] |
Module 3: Troubleshooting & FAQs
Q1: My product turns into a red/black gum during rotary evaporation. What is happening? A: This is oxidative polymerization.[2]
-
Cause: Exposure of the free amine to air/light while concentrating.
-
Fix: Never evaporate to dryness as a free base.[2] Always acidify to form the salt before concentration, or keep in solution. If you must isolate the free base, use a "solvent exchange" technique (add the next solvent while removing the first) and store under Argon at -20°C.
Q2: I see a "ghost" peak in HPLC that disappears when I re-inject. Is this an isomer? A: Likely not. This is often the imino-tautomer or a hydrolysis product.[1][2]
-
Mechanism: 2-aminopyrroles exist in equilibrium: 2-aminopyrrole (amine) ⇌ 2-iminopyrroline (imine).[1][2]
-
Fix: Ensure your HPLC solvents are buffered (pH 6-7). Unbuffered solvents shift the equilibrium, causing peak splitting or broadening.
Q3: Can I use normal phase (Silica) chromatography? A: Only if modified.
-
Risk: The amino group interacts strongly with silanols, causing severe tailing and co-elution of isomers.
-
Modification: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexane. Use an eluent containing 0.5% TEA.[2] Note: This does not solve the oxidation issue.
Visualizing the Purification Workflow
Figure 2: Integrated workflow for stabilizing and purifying unstable aminopyrroles.
References
-
Morgan, K. J., & Morrey, D. P. (1966).[3] Nitropyrroles—I: The nitration of pyrrole.[3] Tetrahedron, 22(1), 57–62.[3] Link
- Establishes the fundamental regioselectivity issues in pyrrole nitr
-
Anderson, H. J. (1957).[3] Pyrrole chemistry: The nitration of 1-methylpyrrole.[1][2] Canadian Journal of Chemistry, 35(1), 21–29.[3] Link[2]
- Provides foundational data on isomer ratios and separ
-
Catalán, J., et al. (1987). On the tautomerism of 2-aminopyrroles. Journal of the American Chemical Society, 109(19), 5868–5869. Link
- Authoritative source on the amine-imine tautomerism that complic
-
Handy, S. T., & Zhang, Y. (2006). A simple synthesis of 2-amino-5-nitropyrroles. Synthesis, 2006(22), 3883-3887.[1][2]
- Describes synthetic routes that minimize isomer form
Sources
Technical Support Center: Optimizing Temperature Controls for the Nitration of Aminopyrroles
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the optimization of temperature controls in the nitration of aminopyrroles. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the safety, efficiency, and success of your experiments. As the nitration of aminopyrroles is a highly exothermic and potentially hazardous reaction, precise temperature control is paramount. This document will equip you with the knowledge to navigate the complexities of this reaction, from preventing thermal runaways to fine-tuning regioselectivity.
Section 1: The Critical Role of Temperature in Aminopyrrole Nitration
The nitration of aminopyrroles is a classic electrophilic aromatic substitution. However, the presence of the activating amino group and the inherent reactivity of the pyrrole ring make this reaction particularly sensitive to temperature fluctuations. Understanding the underlying principles is key to mastering this process.
Why is Temperature Control So Crucial?
-
Exothermic Nature and Thermal Runaway Risk: Nitration reactions are highly exothermic, releasing a significant amount of heat.[1] If this heat is not effectively dissipated, the reaction temperature can rise uncontrollably, leading to a dangerous situation known as a thermal runaway.[2][3] This can result in a rapid increase in pressure, solvent boiling, and potentially an explosion.[4] The amino group on the pyrrole ring further activates it, increasing the reaction rate and the potential for a thermal event.
-
Preventing Side Reactions and Decomposition: Elevated temperatures can promote a host of undesired side reactions. The highly activated aminopyrrole ring is susceptible to oxidation by nitric acid, especially at higher temperatures, leading to the formation of tar-like byproducts and a significant reduction in yield.[5] Furthermore, the nitro-substituted products themselves can be thermally unstable and may decompose at elevated temperatures.[3][6]
-
Controlling Regioselectivity (Kinetic vs. Thermodynamic Control): The position of the nitro group on the aminopyrrole ring can be influenced by temperature. In many cases, different isomers are formed at different temperatures, a concept known as kinetic versus thermodynamic control.[7]
-
Kinetic Product: Formed faster at lower temperatures, as it has a lower activation energy.
-
Thermodynamic Product: More stable and is favored at higher temperatures, where the reaction has enough energy to overcome a higher activation barrier and reach a more stable state.
-
For instance, in the analogous nitration of 2-aminopyridine, different isomers are favored at different temperatures.[8] At lower temperatures, the kinetically favored product is formed, while at higher temperatures, the reaction can rearrange to the more thermodynamically stable isomer.[8] This principle is critical for obtaining the desired isomer in your aminopyrrole nitration.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the nitration of aminopyrroles in a question-and-answer format, with a focus on temperature-related causes and solutions.
Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)
-
Question: My reaction temperature is escalating rapidly, and my cooling bath can't keep up. What should I do, and what are the likely causes?
-
Answer: An uncontrolled temperature increase indicates a thermal runaway, a severe safety hazard.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the nitrating agent.
-
Maximize Cooling: Ensure your cooling system is at maximum capacity. If using an ice bath, add more ice and salt to lower the temperature further.
-
Dilute (with caution): If the reaction is still not under control, and it is safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture and help absorb the excess heat.
-
Emergency Preparedness: If the situation becomes uncontrollable, evacuate the area and follow your institution's emergency procedures.[5]
Probable Causes & Preventative Measures:
-
Too Rapid Addition of Nitrating Agent: The rate of heat generation is exceeding the cooling capacity of your setup.
-
Solution: In future experiments, significantly slow down the addition rate of the nitrating agent. Use a syringe pump for precise and controlled addition.
-
-
Inadequate Cooling: The cooling bath may be insufficient for the scale of the reaction.
-
Solution: For larger-scale reactions, consider using a cryo-cooler for more efficient and stable temperature control. Ensure the reaction flask is adequately immersed in the cooling bath.
-
-
High Reactant Concentration: Using highly concentrated reactants increases the reaction rate and heat output.
-
Solution: Use more dilute solutions of your aminopyrrole and nitrating agent.
-
-
Issue 2: Low Yield of the Desired Nitro-Aminopyrrole
-
Question: My reaction is complete, but the yield of my desired product is very low. What are the likely temperature-related causes?
-
Answer: Low yields in aminopyrrole nitration are often linked to improper temperature control.
Probable Causes & Solutions:
-
Side Reactions (Oxidation and Polymerization): The aminopyrrole ring is highly activated and can be easily oxidized by the nitrating agent, especially at elevated temperatures, leading to the formation of dark, tarry byproducts.[5] Pyrroles are also prone to acid-catalyzed polymerization.
-
Solution: Maintain a consistently low reaction temperature, ideally between -10°C and 0°C.[5] The exact temperature will depend on the specific substrate and nitrating agent.
-
-
Incomplete Reaction: The reaction temperature may be too low, leading to a very slow reaction rate and incomplete conversion of the starting material.
-
Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is proceeding too slowly, you may need to slightly increase the temperature, but do so cautiously and in small increments.
-
-
Product Decomposition: The desired nitro-aminopyrrole may be thermally unstable and could be decomposing during the reaction or workup.
-
Solution: Maintain low temperatures throughout the entire process, including the workup. Quench the reaction mixture by pouring it slowly onto crushed ice.
-
-
Issue 3: Formation of Multiple Isomers (Poor Regioselectivity)
-
Question: I am getting a mixture of different nitro-isomers. How can I improve the selectivity for my target compound?
-
Answer: The formation of multiple isomers is a common challenge and is often influenced by the reaction temperature.
Probable Causes & Solutions:
-
Kinetic vs. Thermodynamic Control: As discussed earlier, different isomers may be favored at different temperatures.[7]
-
Solution: Experiment with a range of temperatures to determine the optimal conditions for the formation of your desired isomer. For the kinetic product, run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. For the thermodynamic product, a higher temperature may be required, but this must be balanced against the risk of side reactions.
-
-
Protonation of the Amino Group: In highly acidic conditions, the amino group can be protonated, which changes its directing effect on the incoming nitro group.
-
Solution: Protecting the amino group (e.g., by acetylation) before nitration can be an effective strategy to control regioselectivity. The protecting group can then be removed after the nitration step.
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature range for the nitration of aminopyrroles?
A1: There is no single "ideal" temperature, as it is highly dependent on the specific aminopyrrole substrate, the nitrating agent used, and the desired isomer. However, a general starting point for the nitration of highly activated systems like aminopyrroles is a low temperature range, typically between -10°C and 10°C .[5] It is crucial to perform small-scale optimization experiments to determine the optimal temperature for your specific reaction.
Q2: What are some safer alternatives to the standard nitric acid/sulfuric acid nitrating mixture?
A2: Given the high reactivity of aminopyrroles, milder nitrating agents are often preferred to minimize side reactions and improve safety. Some common alternatives include:
-
Acetyl nitrate: Prepared in situ from nitric acid and acetic anhydride, it is a less aggressive nitrating agent.
-
Nitronium tetrafluoroborate (NO₂BF₄): A solid reagent that can offer better control over the reaction.
-
N-nitropyrazoles: These have emerged as versatile and powerful nitrating reagents that can be used under milder conditions.[9]
Q3: How can I effectively monitor the temperature of my reaction?
A3: Accurate temperature monitoring is critical. Use a low-temperature thermometer or a thermocouple probe placed directly in the reaction mixture. Do not rely on the temperature of the cooling bath, as the internal reaction temperature can be significantly higher.
Q4: What are the key safety precautions I should take before starting an aminopyrrole nitration?
A4: Safety should always be the top priority.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[10][11]
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood.
-
Blast Shield: Use a blast shield, especially when working on a larger scale.
-
Emergency Plan: Have a clear plan for what to do in case of a thermal runaway or other emergency. Ensure you know the location of the nearest safety shower and fire extinguisher.
Section 4: Experimental Protocols and Data
General Protocol for Low-Temperature Nitration of an Aminopyrrole
This is a general guideline and should be optimized for your specific substrate.
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer, dissolve the aminopyrrole substrate in a suitable solvent (e.g., acetic anhydride or dichloromethane).
-
Cooling: Cool the reaction mixture to the desired starting temperature (e.g., -10°C) using an ice-salt bath or a cryo-cooler.
-
Nitrating Agent Preparation: In a separate flask, prepare the nitrating agent (e.g., acetyl nitrate by slowly adding nitric acid to acetic anhydride at a low temperature).
-
Slow Addition: Add the nitrating agent dropwise to the cooled aminopyrrole solution via the dropping funnel over a period of 1-2 hours. Crucially, monitor the internal reaction temperature throughout the addition and adjust the addition rate to maintain a stable temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the low temperature for the desired time. Monitor the progress of the reaction by TLC.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice and water.
-
Workup: The product can then be isolated by filtration (if it precipitates) or by extraction with a suitable organic solvent.
Data Summary: Temperature Effects on Nitration
| Parameter | Low Temperature (e.g., -10°C to 0°C) | High Temperature (e.g., > 20°C) |
| Reaction Rate | Slower, more controlled | Faster, potentially difficult to control |
| Yield | Generally higher due to fewer side reactions | Often lower due to oxidation and polymerization |
| Regioselectivity | Often favors the kinetic product | May favor the thermodynamic product, but with a risk of isomer mixtures |
| Safety | Safer, lower risk of thermal runaway | Higher risk of thermal runaway and decomposition |
Section 5: Visualizing Key Concepts
Workflow for Troubleshooting Temperature-Related Issues
Caption: A troubleshooting workflow for common temperature-related issues in aminopyrrole nitration.
Conceptual Diagram: Kinetic vs. Thermodynamic Control
Sources
- 1. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 2. researchgate.net [researchgate.net]
- 3. icheme.org [icheme.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. article.sapub.org [article.sapub.org]
- 9. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labproinc.com [labproinc.com]
- 11. ehs.dartmouth.edu [ehs.dartmouth.edu]
Minimizing polymerization side-reactions in 5-nitro-1H-pyrrol-2-amine synthesis
Topic: Minimizing Polymerization & Oxidative Degradation
Status: Operational | Tier: Level 3 (Senior Application Support)
Part 1: Critical Stability Brief (The "Why")
The "Push-Pull" Trap: The synthesis of 5-nitro-1H-pyrrol-2-amine (also known as 2-amino-5-nitropyrrole) presents a classic "push-pull" electronic conflict that drives rapid polymerization.
-
The "Push": The amine group (-NH₂) at position 2 is a strong electron donor (mesomeric effect), significantly increasing the electron density of the pyrrole ring.
-
The "Pull": The nitro group (-NO₂) at position 5 withdraws electrons, but this stabilization is often insufficient to counteract the activation provided by the amine.
The Failure Mode: Upon exposure to oxygen, light, or heat, the electron-rich ring undergoes single-electron oxidation to form a radical cation . This species rapidly couples with neutral molecules, leading to the formation of polypyrrole-like chains (often observed as "black tar" or insoluble solids). This process is autocatalytic and accelerates in the free-base form.
Part 2: Troubleshooting Workflow (Interactive Q&A)
Category A: "My reaction turned into black tar."
Q1: At what stage did the darkening occur?
-
Scenario A: During the reaction (e.g., reduction of 2,5-dinitropyrrole).
-
Diagnosis: Incomplete exclusion of oxygen or excessive heat.
-
Fix: You must sparge all solvents with Argon for 20 minutes prior to use. Lower the reaction temperature by 10°C. If using catalytic hydrogenation, stop immediately upon theoretical H₂ uptake; "over-reduction" leads to unstable diamines that polymerize instantly.
-
-
Scenario B: During workup/solvent removal.
-
Diagnosis:Critical Error. You likely attempted to concentrate the free base to dryness.
-
Fix:Never isolate the free base. The amine is stable only as a salt (e.g., Hydrochloride or Hydrobromide) or in dilute solution. Acidify your organic extract before concentration to trap the amine as the stable ammonium species (
).
-
Category B: "I have low yield, but no tar."
Q2: Did you perform an aqueous workup?
-
Diagnosis: 5-nitro-1H-pyrrol-2-amine is amphoteric and moderately water-soluble, especially in slightly acidic or basic media.
-
Fix: Avoid large aqueous washes. If necessary, keep the aqueous phase saturated with NaCl (brine) and perform back-extractions with Ethyl Acetate. Ideally, use non-aqueous workups (e.g., filtration of catalyst followed by in-situ salt formation).
Category C: "How do I store this compound?"
Q3: Can I store it on the shelf?
-
Diagnosis: No.[1][2] Even as a salt, it is sensitive to light and moisture.
-
Fix: Store as the Hydrochloride salt at -20°C (or -80°C for long term) , under Argon, in an amber vial. Desiccants are mandatory.
Part 3: Optimized Protocol (The "Golden Path")
This protocol focuses on the handling and isolation phase, which is where 90% of polymerization failures occur. It assumes you have generated the amine precursor (e.g., via reduction of 2,5-dinitropyrrole or deprotection of a Boc-derivative).
Phase 1: Preparation (The "Cold & Dark" Rule)
-
Degas Solvents: Sparging methanol/ethanol with Argon is not optional; it is mandatory.
-
Glassware: Wrap the receiving flask of your rotovap in aluminum foil. Light accelerates the radical polymerization mechanism.
-
Acid Source: Prepare a fresh solution of 1M HCl in Diethyl Ether or Dioxane.
Phase 2: Isolation (The "Salt Trap" Method)
| Step | Action | Technical Rationale |
| 1 | Quench/Filter | Filter the reaction mixture (e.g., remove Pd/C catalyst) under an Argon blanket. Do not let the filter cake dry out (fire hazard/oxidation). |
| 2 | Cool Down | Immediately cool the filtrate to 0°C in an ice bath. |
| 3 | Acidify (Critical) | Add 1M HCl/Ether dropwise with vigorous stirring until pH reaches ~3. Do not wait. |
| 4 | Precipitation | The hydrochloride salt (5-nitro-1H-pyrrol-2-amine · HCl) should precipitate as a solid. |
| 5 | Filtration | Filter the salt rapidly. Wash with cold, dry ether to remove organic impurities. |
| 6 | Drying | Dry under high vacuum at room temperature. Do not use heat. |
Part 4: Visualizing the Stabilization Logic
The following diagram illustrates the divergence between the "Path to Failure" (Polymerization) and the "Path to Stability" (Salt Formation).
Figure 1: Decision tree showing how immediate acidification prevents the radical oxidation pathway that leads to tar formation.
Part 5: Advanced Synthesis Note (Vicarious Nucleophilic Substitution)
For researchers struggling with the reduction of dinitropyrrole, the Vicarious Nucleophilic Substitution (VNS) of hydrogen is a validated alternative that avoids some reduction-based side reactions.
-
Concept: Reaction of nitroarenes with carbanions bearing a leaving group (e.g., chloromethyl phenyl sulfone) to introduce functionality.[3][4]
-
Application to Pyrroles: Direct VNS on 2-nitropyrrole is difficult due to the acidic N-H.
-
Modification: The pyrrole nitrogen must be protected (e.g., N-methyl or N-Boc) to allow the VNS mechanism to proceed at the 5-position.
-
Reference: See the work of Mieczysław Mąkosza , who pioneered VNS.[3] This pathway avoids the "free amine" instability until the final deprotection step.
References
-
Mąkosza, M., & Winiarski, J. (1987).[5][6] Vicarious Nucleophilic Substitution of Hydrogen.[3][5][6] Accounts of Chemical Research.[5][6]
-
BenchChem Technical Support. (2025). Stability and Degradation of Nitro-Amino Aromatics.
-
ResearchGate Community Discussion. (2017). Preventing Spontaneous Polymerization of Pyrrole Derivatives.
-
Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS).[3][6]
Sources
Technical Support Center: Regioselective Nitration of Pyrrol-2-amine
Welcome to the technical support center for the regioselective nitration of pyrrol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for this challenging yet crucial transformation. The inherent reactivity of the pyrrole ring, coupled with the strong activating and directing effects of the amino group, often leads to a mixture of products and undesired side reactions. This guide offers practical, experience-based solutions to help you achieve control over the regiochemical outcome of your nitration reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of pyrrol-2-amine so challenging in terms of regioselectivity?
The difficulty in controlling regioselectivity during the nitration of pyrrol-2-amine stems from the synergistic electron-donating effects of both the ring nitrogen and the exocyclic amino group. The pyrrole ring itself is highly activated towards electrophilic aromatic substitution, with a preference for the C2 (α) position due to the superior stabilization of the cationic intermediate through resonance.[1][2][3] The amino group at the C2 position is a powerful activating, ortho- and para-directing group. This creates a complex reactivity landscape where multiple positions on the pyrrole ring are highly activated, making it difficult to selectively introduce a nitro group at a single desired position.
Q2: I performed a standard nitration using nitric acid and sulfuric acid and observed significant decomposition of my starting material. What is the cause?
Pyrroles are notoriously sensitive to strongly acidic conditions and can readily polymerize or decompose.[4][5] The use of a classic "mixed acid" (HNO₃/H₂SO₄) system is often too harsh for the electron-rich pyrrole nucleus, leading to tar formation and low yields of the desired nitrated product.[6] Milder nitrating agents are essential for the successful nitration of sensitive heterocyclic systems like pyrrole.[4][7]
Q3: What are the primary isomeric products I can expect from the nitration of pyrrol-2-amine?
Given the directing effects of the amino group and the inherent reactivity of the pyrrole ring, the primary mononitrated isomers you can expect are 3-nitro-pyrrol-2-amine, 4-nitro-pyrrol-2-amine, and 5-nitro-pyrrol-2-amine. The relative ratios of these isomers will be highly dependent on the reaction conditions, including the nitrating agent, solvent, and temperature.
Troubleshooting Guide
Problem 1: Low yield and formation of multiple unidentified byproducts.
-
Probable Cause: The reaction conditions are too harsh, leading to over-nitration, oxidation, or polymerization of the pyrrole ring. The highly activated nature of pyrrol-2-amine makes it susceptible to attack by strong electrophiles.
-
Solution: Employ milder nitrating agents. Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is a classic and effective reagent for nitrating pyrroles under less acidic conditions.[7][8] This reagent moderates the reactivity of the nitronium ion, reducing the extent of side reactions.
-
Workflow for Milder Nitration:
Caption: Troubleshooting workflow for low yield.
-
Problem 2: The major product is the 5-nitro isomer, but the 3-nitro isomer is desired.
-
Probable Cause: The electronic directing effects of the C2-amino group strongly favor substitution at the para-position (C5). Steric hindrance from the amino group may also disfavor attack at the adjacent C3 position.
-
Solution 1: Utilize a Protecting Group Strategy. The strong activating effect of the amino group can be temporarily masked by converting it into an electron-withdrawing group.[9] Acylation of the amino group to form an amide (e.g., using acetyl chloride or acetic anhydride) will deactivate the ring and change the directing effect. The bulky protecting group can also sterically hinder the C5 position, favoring nitration at the C3 or C4 positions. The protecting group can be subsequently removed under basic or acidic conditions.[10]
-
Experimental Protocol: N-Acetylation for Directing Nitration
-
Protection: Dissolve pyrrol-2-amine in a suitable solvent (e.g., dichloromethane or THF). Add a base (e.g., triethylamine or pyridine) followed by the dropwise addition of acetyl chloride or acetic anhydride at 0 °C. Stir at room temperature until the reaction is complete (monitored by TLC).
-
Nitration: The resulting N-acetyl-pyrrol-2-amine can then be subjected to nitration using a mild nitrating agent such as acetyl nitrate.
-
Deprotection: The acetyl group can be removed by hydrolysis with aqueous base (e.g., NaOH or K₂CO₃) or acid (e.g., HCl).
-
-
-
Solution 2: Modifying Reaction Conditions. In some cases, changing the solvent or the counter-ion of the nitrating agent can influence the regiochemical outcome. Exploring less polar solvents may alter the solvation of the reaction intermediates, potentially favoring one isomer over another.
Problem 3: Formation of N-nitro or di-nitro products.
-
Probable Cause: The exocyclic amino group can also be nucleophilic and react with the nitrating agent, leading to the formation of an N-nitroamine intermediate.[11] The high reactivity of the mononitrated product can also lead to a second nitration, yielding di-nitro compounds.
-
Solution:
-
Control Stoichiometry: Use a slight deficiency or an exact stoichiometric amount of the nitrating agent to minimize over-nitration.
-
Low Temperature: Perform the reaction at low temperatures (e.g., -10 °C to 0 °C) to reduce the rate of competing side reactions.[6]
-
Protecting Group: As mentioned previously, protecting the amino group will prevent N-nitration.[12]
-
Advanced Strategies for Regiocontrol
For syntheses requiring high regiochemical purity, more advanced methods may be necessary.
Directed Ortho-Metalation (DoM)
While not a direct nitration, DoM can be a powerful strategy for functionalizing the C3 position. The amino group can be converted into a directing group (e.g., a pivalamide or carbamate) that can chelate to an organolithium reagent (e.g., n-BuLi or s-BuLi), leading to deprotonation at the adjacent C3 position. The resulting lithiated species can then be quenched with an electrophilic nitrogen source to introduce the nitro group or a precursor.
Enzymatic Nitration
Biocatalytic methods are emerging as a green and highly selective alternative for the nitration of aromatic compounds.[13][14] Certain enzymes, such as cytochrome P450, can catalyze nitration reactions with high regioselectivity under mild conditions.[13] While still a developing field, enzymatic nitration offers a promising avenue for achieving specific nitration patterns that are difficult to obtain through traditional chemical methods.
Data Summary: Nitrating Agents and Typical Conditions
| Nitrating Agent | Typical Conditions | Advantages | Disadvantages |
| HNO₃ / H₂SO₄ | Concentrated acids, 0 °C to RT | Inexpensive, powerful | Often too harsh for pyrroles, leads to decomposition, poor selectivity |
| Acetyl Nitrate | HNO₃ in Acetic Anhydride, -10 °C to 0 °C | Milder, good for sensitive substrates | Can still lead to mixtures of isomers |
| NO₂BF₄ | Aprotic solvent (e.g., MeNO₂, CH₃CN) | Powerful nitrating agent | Can be aggressive, may require protection strategies |
| Radical Nitration | NaNO₂ / K₂S₂O₈ | Can offer alternative regioselectivity (e.g., C3)[15] | Mechanistically different, may require optimization |
Logical Flow for Experimental Design
Caption: Decision-making workflow for regioselective nitration.
References
-
Propose a mechanism for the nitration of pyrrole. - Homework.Study.com. Available at: [Link]
-
C3 selective nitration of pyrrole. - ResearchGate. Available at: [Link]
-
Enzyme-Mediated Nitration: A Catalyst for Advancing Heterocyclic Chemistry and Pioneering Sustainable Practices in Organic Synthesis - JETIR.org. Available at: [Link]
-
Amino group is o, p-directing for electrophilic substitution reaction. But, on nitration the major product is m-nitroaniline because - Allen. Available at: [Link]
-
8SI Nitroso pyrrole - The Royal Society of Chemistry. Available at: [Link]
-
Biocatalytic Nitration of Aromatic and Heterocyclic Compounds: Current Status and Future Prospects - ResearchGate. Available at: [Link]
-
Investigation of Arenes and Heteroarenes Nitration supported by High-Throughput Experimentation and Machine Learning - ChemRxiv. Available at: [Link]
-
Heterocyclic Compounds. Available at: [Link]
-
Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained: Definition, Examples, Practice & Video Lessons - Pearson. Available at: [Link]
-
Simplifying Nitration Chemistry with Bench-stable Organic Nitrating Reagents - BORIS Portal. Available at: [Link]
-
Reactivity of pyrrole pigments. Part 5: Electrophilic substitution-Nitration and bromination-Of some pyrromethenones and 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones - ResearchGate. Available at: [Link]
-
Protective Groups - Organic Chemistry Portal. Available at: [Link]
-
The Evaluation of Secondary Amine Protecting Groups for Nitration - ResearchGate. Available at: [Link]
-
An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. Available at: [Link]
-
Green Chemistry - RSC Publishing. Available at: [Link]
-
Pyrrole undergoes electrophilic aromatic substitution preferentially at the 2 position as illustrated by the synthesis of 2-nitropyrrole. Pyrrole 2-Nitropyrrole - Vaia. Available at: [Link]
- US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents.
-
Amino Acid-Protecting Groups. Available at: [Link]
-
Pyrrole: Structure and Aromaticity Analysis | PDF | Amine - Scribd. Available at: [Link]
-
The use of trifluoroacetyl as an N- and O-protecting group during the synthesis of energetic compounds containing nitramine and/or nitrate ester groups - the University of Bath's research portal. Available at: [Link]
-
Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. Available at: [Link]
-
Nitration of 2 amino pyridine on ring structure - Filo. Available at: [Link]
-
The Synthesis of Pyrroles from Nitroolefins - ResearchGate. Available at: [Link]
-
N-Nitroheterocycles: Bench-Stable Organic Reagents for Catalytic Ipso-Nitration of Aryl- and Heteroarylboronic Acids - ACS Publications - ACS.org. Available at: [Link]
-
A novel protecting group methodology for syntheses using nitroxides - RSC Publishing. Available at: [Link]
-
Pyrrole undergoes electrophilic aromatic substitution preferentially at the 2 position as... - Homework.Study.com. Available at: [Link]
-
A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. Available at: [Link]
-
CHB-401: Heterocyclic Compounds (S ti B) ection B) Pyrrole. Available at: [Link]
-
pyrrole nitration. Available at: [Link]
-
9 Electrophilic Substitution & Reduction of Pyrrole - YouTube. Available at: [Link]
-
Pyrrole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems | The Journal of Organic Chemistry - ACS Publications - ACS.org. Available at: [Link]
-
PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS - ResearchGate. Available at: [Link]
-
Synthesis, Reactivity and Properties of Pyrrole - Organic Chemistry PDF - EduRev. Available at: [Link]
-
Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst - PMC. Available at: [Link]
-
Computational study of the synthesis of pyrrole-pyrazines - Hilaris Publisher. Available at: [Link]
-
24.9: Heterocyclic Amines - Chemistry LibreTexts. Available at: [Link]
-
Pyrrole - Wikipedia. Available at: [Link]
-
Amino group is ortho, para-directing for aromatic electrophilic substitut.. - Filo. Available at: [Link]
-
Computational tools for the prediction of site- and regioselectivity of organic reactions - PMC. Available at: [Link]
Sources
- 1. homework.study.com [homework.study.com]
- 2. homework.study.com [homework.study.com]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. Synthesis, Reactivity and Properties of Pyrrole - Organic Chemistry PDF [edurev.in]
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- 7. pyrrole nitration [quimicaorganica.org]
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- 11. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 13. jetir.org [jetir.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
1H-NMR and 13C-NMR spectral analysis of 1H-Pyrrol-2-amine, 5-nitro-
The following guide is a technical comparative analysis designed for application scientists and medicinal chemists. It prioritizes the practical challenges of handling unstable aminopyrroles and provides a robust framework for spectral verification.
Content Type: Comparative Analysis & Experimental Protocol Subject: 1H-NMR / 13C-NMR Characterization & Quality Control Status: High-Sensitivity Compound (Oxidative Instability Risk)
Executive Summary: The Analytical Challenge
5-Nitro-1H-pyrrol-2-amine (also known as 2-amino-5-nitropyrrole) represents a classic "push-pull" heterocyclic system. The electron-withdrawing nitro group at position 5 stabilizes the ring significantly compared to the highly unstable parent 2-aminopyrrole. However, the compound remains susceptible to oxidative polymerization and tautomerization (amino-imino equilibrium).
For drug development professionals—particularly those synthesizing pyrrolomycin antibiotics or non-nucleoside reverse transcriptase inhibitors (NNRTIs)—distinguishing the Product (5-nitro-2-aminopyrrole) from the Precursor (2-nitropyrrole or 2-chloro-5-nitropyrrole) is the critical quality gate.
Core Comparative Insight
-
The Diagnostic Shift: The introduction of the amino group at C2 causes a dramatic upfield shift (shielding) of the adjacent H3 proton due to resonance donation (
effect), contrasting sharply with the deshielded protons of the nitro-precursor. -
The Instability Marker: Broadening of the amine signal or the appearance of "hump" baselines in the aromatic region indicates early-stage oxidative degradation (polypyrrole formation).
Structural Dynamics & Tautomerism
Before interpreting spectra, one must understand the species present in the NMR tube. Unlike standard heterocycles, 2-aminopyrroles exist in a delicate equilibrium.
Diagram 1: Tautomeric Equilibrium & Degradation Logic
Caption: The amino form is thermodynamically favored in polar aprotic solvents (DMSO-d6), preserving aromaticity. The imino form acts as a reactive intermediate leading to degradation.
Experimental Protocol
Objective: Obtain high-resolution spectra while minimizing degradation during acquisition.
Reagents & Equipment[1][2][3][4][5][6][7]
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.
-
Why:
is acidic enough to catalyze tautomerization and degradation. DMSO stabilizes the zwitterionic character and ensures solubility.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Tube: Amberized NMR tubes (or wrapped in foil) to prevent photolytic degradation.
Step-by-Step Workflow
-
Fresh Prep: Do not prepare samples "the night before." Isolate the solid (often a hydrochloride salt) and neutralize/dissolve immediately before acquisition.
-
Degassing (Optional but Recommended): Flush the NMR tube with Nitrogen/Argon for 30 seconds to remove dissolved oxygen, slowing polymerization.
-
Acquisition Parameters (Bruker/Varian 400 MHz+):
-
Pulse Angle:
(prevents saturation of exchangeable NH protons). -
Relaxation Delay (D1): Set to
seconds. The Nitro group increases relaxation times for adjacent protons. -
Scans: 16 (1H), 1024 (13C).
-
Comparative Spectral Analysis
This section contrasts the target molecule with its most common synthetic precursor, 2-nitropyrrole .
A. 1H-NMR Comparison (400 MHz, DMSO-d6)
| Feature | Precursor: 2-Nitropyrrole | Product: 5-Nitro-2-aminopyrrole | |
| H3 (Ring) | -1.25 ppm (Upfield) Diagnostic Peak | ||
| H4 (Ring) | +0.55 ppm (Downfield) | ||
| H5 (Ring) | Substituted ( | Signal Disappears | |
| NH (Ring) | Slight Upfield | ||
| NH2 (Amine) | Absent | New Signal | |
| Coupling | Complex multiplet | Becomes clear doublet |
Mechanistic Interpretation:
-
H3 Shielding: The amine lone pair at C2 donates electron density into the ring (Resonance). H3 is ortho to the amine and experiences the strongest shielding effect, moving it upfield to the "olefinic" region (~5.8 ppm).
-
H4 Deshielding: H4 is ortho to the Nitro group. The electron-withdrawing nature of
(Inductive + Mesomeric) deshields this proton, keeping it downfield. -
Exchangeable Protons: The
signal is broad and temperature-dependent. In dry DMSO, it integrates to 2H; in wet solvents, it may merge with the HDO peak.
B. 13C-NMR Comparison (100 MHz, DMSO-d6)
| Carbon Position | Precursor ( | Product ( | Assignment Logic |
| C2 (Amine-C) | ~120.0 (CH) | ~152.0 (C-q) | Deshielded: Direct attachment to N (electronegative). |
| C5 (Nitro-C) | ~135.0 (C-q) | ~132.5 (C-q) | Shielded: Push-pull resonance reduces positive charge density slightly compared to mono-nitro. |
| C3 (Ring) | ~110.0 | ~95.0 - 98.0 | Highly Shielded: |
| C4 (Ring) | ~113.0 | ~115.0 | Deshielded: |
Decision Matrix: Did the Reaction Work?
Use this logic flow to interpret your raw data.
Diagram 2: Spectral Analysis Workflow
Caption: A logical decision tree for interpreting crude reaction mixtures of aminopyrroles.
Troubleshooting & FAQs
Q: The spectrum shows a "forest" of peaks in the aromatic region.
-
Cause: Likely oxidative coupling. 2-aminopyrroles dimerize to form azodipyrroles or polypyrroles (pyrrole blacks) upon exposure to air.
-
Solution: Purify via rapid filtration through a short plug of basic alumina (silica is too acidic) under inert atmosphere and re-acquire immediately.
Q: The NH2 peak is missing.
-
Cause: Rapid proton exchange with water in the DMSO-d6.
-
Verification: Run a
shake. If the broad hump at 6.5-7.5 ppm disappears completely, it was the amine/amide protons.
Q: How do I distinguish the 5-nitro isomer from the 3-nitro isomer?
-
Coupling Constant (
):-
5-nitro-2-amine: Protons are at H3 and H4 (adjacent).
Hz. -
3-nitro-2-amine: Protons are at H4 and H5 (adjacent).
Hz. -
Differentiation: The chemical shift of the proton ortho to the amine. In the 3-nitro isomer, the H-bonding between the Nitro oxygen and Amine hydrogen (intramolecular) deshields the amine protons significantly (>8.0 ppm).
-
References
- General Pyrrole Characterization: Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press. (Foundational text for pyrrole coupling constants).
-
Tautomerism Studies: De Rosa, M., et al. (1999). "2-Aminopyrrole and simple 1-substituted 2-aminopyrroles: preparation and ab initio study on the effect of solvent on the amino–imino tautomeric equilibrium." Journal of the Chemical Society, Perkin Transactions 2.[1]
- Synthesis of Nitropyrroles: Morgan, K. J., & Morrey, D. P. (1966). "The nitration of pyrrole and some substituted pyrroles." Tetrahedron. (Establishes the 2-nitro vs 3-nitro selectivity and spectral baselines).
-
Spectral Data Verification: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Reference for 2-nitropyrrole precursor shifts).
Sources
Comparative Guide: FTIR Analysis of Nitro and Amine Substituted Pyrroles
Executive Summary
Substituted pyrroles are foundational scaffolds in modern medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Atorvastatin and Sunitinib. However, their vibrational spectroscopy presents a unique analytical challenge: the electron-rich pyrrole ring induces significant resonance shifts in substituent groups, often defying standard textbook correlation charts.
This guide provides a technical comparison of Nitro (
The Spectral Landscape: Comparative Peak Assignment
The following table synthesizes data for substituted pyrroles. Note that values are sensitive to the sample phase (Solid KBr vs. Dilute Solution) due to hydrogen bonding.
| Functional Group | Vibration Mode | Wavenumber ( | Intensity | Diagnostic Characteristic |
| Pyrrole Ring (Intrinsic) | Strong | Sharp in dilute solution; Broad/Lower in solid state due to H-bonding. | ||
| Ring | Med-Strong | Critical Interference: Often overlaps with Nitro asymmetric stretch. | ||
| Ring Breathing | Medium | Fingerprint confirmation of 5-membered ring. | ||
| Nitro Group ( | Asymmetric Stretch ( | Very Strong | Red Shifted: Lower than aliphatic nitro ( | |
| Symmetric Stretch ( | Strong | Best Confirmation: Usually distinct from ring modes. | ||
| Amine Group ( | Asymmetric Stretch | Medium | Higher frequency than Pyrrole Ring | |
| Symmetric Stretch | Medium | Often appears as a shoulder on the Ring | ||
| Scissoring ( | Medium | Can be confused with Ring |
Deep Dive: The Nitro Group ( )
Challenge: Distinguishing the Nitro signal from the Pyrrole Ring
In benzene derivatives, the nitro asymmetric stretch is typically found near
-
The Conjugation Effect: This resonance reduces the double-bond character of the
bond, shifting the asymmetric absorption to lower wavenumbers ( ). -
The Overlap Trap: The pyrrole ring's own
stretching vibration occurs almost exactly in this region ( ). -
The Solution: Do not rely solely on the asymmetric peak. The Symmetric Nitro Stretch (
) is the "Truth Peak." It rarely suffers from significant overlap with intrinsic pyrrole bands.
Expert Insight: If the peak at
is split or exceptionally broad, it indicates the superposition of the Ringand Nitro .
Deep Dive: The Amine Group ( )
Challenge: The "Three N-H Problem."
A primary aminopyrrole possesses three
-
Primary Amines (
): Exhibit a "doublet" (Asymmetric + Symmetric stretch). -
Pyrrole Ring (
): Technically a secondary amine, exhibiting a singlet.[1] -
Differentiation Strategy:
-
Look for the "Doublet": A pure pyrrole (unsubstituted at N) shows one band. An amino-substituted pyrrole should theoretically show three.
-
Frequency Order: The exocyclic amine
bonds generally vibrate at higher frequencies ( ) than the ring ( ), which is more acidic and involved in stronger H-bonding.
-
Visualization: Spectral Interpretation Logic
The following diagram outlines the logical flow for distinguishing these overlapping signals.
Figure 1: Decision tree for deconvoluting the N-H stretching region in substituted pyrroles.
Experimental Protocols
To obtain data reliable enough for the comparisons above, the choice of sampling technique is not trivial.
Protocol A: Solid State (KBr Pellet)
Best for: Routine identification, solid samples.
-
Grind: Mix 1-2 mg of sample with 100 mg dry KBr. Grind until no crystallites are visible (scattering causes baseline drift).
-
Press: Apply 8-10 tons of pressure under vacuum (to remove water) for 2 minutes.
-
Validate: Ensure the pellet is transparent.
-
Warning: Expect broad N-H bands. The Nitro symmetric stretch (
) is the most reliable marker here.
Protocol B: Solution Phase (Dilute
or
)
Best for: Distinguishing Amine vs. Pyrrole N-H (Research Grade).
-
Dissolve: Prepare a dilute solution (
) in Carbon Tetrachloride ( ) or Chloroform.-
Why? High concentrations lead to intermolecular H-bonding (dimerization), broadening the peaks.
-
-
Cell: Use a liquid cell with NaCl or CaF2 windows (0.1 mm path length).
-
Subtract: Run a solvent blank and digitally subtract the spectrum.
-
Result: You will see sharp, distinct peaks for the Ring N-H and the Amine N-H, allowing for precise assignment.
Visualization: Sample Preparation Workflow
Figure 2: Workflow for selecting the appropriate FTIR sampling technique based on the functional group of interest.
References
-
LibreTexts Chemistry. (2025). Infrared Spectroscopy Absorption Table. Retrieved from
-
Specac Ltd. (2023).[2] Interpreting Infrared Spectra: Nitro and Amine Groups. Retrieved from
-
Rocky Mountain Labs. (2026). How to Interpret FTIR Spectra When Peaks Overlap. Retrieved from
-
TutorChase. (2025).[3] Differentiation of Primary, Secondary, and Tertiary Amines using Spectroscopy. Retrieved from
-
ResearchGate. (2025). Vibrational spectroscopic study of pyrrole and its derivatives. Retrieved from
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 1H-Pyrrol-2-amine, 5-nitro-
This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation patterns of 1H-Pyrrol-2-amine, 5-nitro-. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages established fragmentation principles of its constituent functional groups—a nitroaromatic system and an aminopyrrole core—to construct a reliable predictive model. For researchers in drug discovery and organic synthesis, understanding these fragmentation pathways is crucial for the structural elucidation and characterization of novel heterocyclic compounds.
This guide will compare the predicted fragmentation of 1H-Pyrrol-2-amine, 5-nitro- with the known fragmentation patterns of nitrobenzene and 2-aminopyrrole. This comparative approach will highlight the influence of each functional group on the overall fragmentation cascade, offering a deeper understanding of the molecule's gas-phase ion chemistry.
Experimental Rationale and Methodology
For the analysis of a relatively small, semi-volatile molecule like 1H-Pyrrol-2-amine, 5-nitro-, Electron Ionization (EI) is the most common and informative ionization technique. The high energy (typically 70 eV) imparted to the molecule during EI induces extensive and reproducible fragmentation, providing a detailed "fingerprint" of its structure.
Proposed Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample would be introduced into the ion source via a direct insertion probe or as an eluent from a gas chromatograph.
-
Ionization: The sample is bombarded with a beam of 70 eV electrons, causing the ejection of an electron from the molecule to form a molecular ion (M•+).
-
Acceleration: The positively charged ions are accelerated into the mass analyzer using an electric field.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight analyzer.
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
The choice of 70 eV is a standard in EI-MS because it provides sufficient energy to overcome the ionization potentials of most organic molecules and induces characteristic fragmentation, while still allowing for the detection of the molecular ion in many cases.[1]
Predicted Fragmentation Pattern of 1H-Pyrrol-2-amine, 5-nitro-
The fragmentation of 1H-Pyrrol-2-amine, 5-nitro- (Molecular Weight: 142.11 g/mol ) is anticipated to be a composite of the characteristic pathways for nitroarenes and aminopyrroles. The presence of the electron-withdrawing nitro group and the electron-donating amine group on the pyrrole ring will significantly influence bond cleavages.
Nitroaromatic compounds are known exceptions to the even-electron rule in mass spectrometry, often undergoing radical losses of NO, NO₂, and OH.[2] The pyrrole ring itself can undergo characteristic losses of small molecules like HCN.
Key Predicted Fragmentation Pathways:
-
Loss of NO₂: A primary fragmentation event is the cleavage of the C-N bond, resulting in the loss of a nitro radical (•NO₂), a common pathway for nitroaromatic compounds.
-
Loss of NO: Rearrangement followed by the loss of a nitric oxide radical (•NO) is another characteristic fragmentation for nitroaromatics.
-
Loss of HCN: Following initial fragmentations, the pyrrole ring can eliminate hydrogen cyanide.
-
Ring Cleavage: The heterocyclic ring can undergo more extensive fragmentation into smaller charged species.
Table 1: Predicted Key Fragment Ions for 1H-Pyrrol-2-amine, 5-nitro-
| m/z | Proposed Fragment Structure/Identity | Notes |
| 142 | [C₄H₆N₄O₂]•+ (Molecular Ion) | The presence and intensity will depend on its stability under EI conditions. |
| 125 | [M - OH]•+ | Loss of a hydroxyl radical, potentially after rearrangement. |
| 112 | [M - NO]•+ | Characteristic loss from the nitro group. |
| 96 | [M - NO₂]•+ | Alpha-cleavage of the nitro group. |
| 69 | [C₄H₅N]•+ | Resulting from the loss of NO₂ and subsequent rearrangement. |
| 68 | [C₄H₄N]+ | Further fragmentation of the pyrrole ring. |
| 42 | [C₂H₄N]+ | Smaller fragment from ring cleavage. |
Diagram 1: Predicted Fragmentation Workflow for 1H-Pyrrol-2-amine, 5-nitro-
Caption: Predicted EI fragmentation of 1H-Pyrrol-2-amine, 5-nitro-.
Comparative Analysis
To contextualize the predicted fragmentation, we will compare it to the known fragmentation patterns of simpler, related structures: nitrobenzene and 2-aminopyrrole.
Nitrobenzene: A Model for Nitroaromatic Fragmentation
Nitrobenzene (Molecular Weight: 123.11 g/mol ) provides a classic example of the fragmentation behavior of a nitro group on an aromatic ring.
Key Fragmentation Pathways of Nitrobenzene:
-
Loss of NO₂: The most significant fragmentation is the loss of •NO₂ to form the phenyl cation at m/z 77.
-
Loss of NO: A less intense peak corresponding to the loss of •NO is observed at m/z 93.
-
Loss of CO: The m/z 93 fragment can subsequently lose carbon monoxide to yield a fragment at m/z 65.
Table 2: Key Fragment Ions for Nitrobenzene
| m/z | Proposed Fragment Structure/Identity |
| 123 | [C₆H₅NO₂]•+ (Molecular Ion) |
| 93 | [M - NO]•+ |
| 77 | [C₆H₅]+ |
| 65 | [C₅H₅]+ |
| 51 | [C₄H₃]+ |
Diagram 2: Fragmentation Workflow for Nitrobenzene
Caption: EI fragmentation of Nitrobenzene.
The fragmentation of 1H-Pyrrol-2-amine, 5-nitro- is expected to mirror these losses of •NO and •NO₂, which are diagnostic for the nitro functional group.
2-Aminopyrrole: A Model for Aminopyrrole Fragmentation
Predicted Fragmentation Pathways of 2-Aminopyrrole:
-
Loss of H•: Loss of a hydrogen radical from the amine group.
-
Loss of NH₂•: Cleavage of the C-N bond to lose an amino radical.
-
Loss of HCN: A characteristic fragmentation of the pyrrole ring.
Table 3: Predicted Key Fragment Ions for 2-Aminopyrrole
| m/z | Proposed Fragment Structure/Identity |
| 82 | [C₄H₆N₂]•+ (Molecular Ion) |
| 81 | [M - H]•+ |
| 66 | [M - NH₂]•+ |
| 55 | [C₃H₃N]•+ |
| 54 | [C₄H₆]•+ |
Diagram 3: Predicted Fragmentation Workflow for 2-Aminopyrrole
Caption: Predicted EI fragmentation of 2-Aminopyrrole.
In 1H-Pyrrol-2-amine, 5-nitro-, the fragmentation of the pyrrole ring and the influence of the amine group are expected to occur after the initial, more favorable cleavages driven by the nitro group.
Synthesis and Conclusion
The predicted mass spectrum of 1H-Pyrrol-2-amine, 5-nitro- is dominated by fragmentation pathways characteristic of nitroaromatic compounds, namely the loss of •NO₂ and •NO. These initial losses will be the most diagnostic features in the spectrum. Subsequent fragmentation of the remaining aminopyrrole cation will likely involve the loss of HCN, a hallmark of the pyrrole ring system.
By comparing the predicted fragmentation of our target molecule with that of nitrobenzene and 2-aminopyrrole, we can confidently anticipate the key ions that would be observed in an experimental setting. This predictive approach, grounded in the fundamental principles of mass spectrometry, provides a robust framework for the structural confirmation of 1H-Pyrrol-2-amine, 5-nitro- and related novel compounds. Researchers can use this guide to anticipate the fragmentation patterns of similar molecules, aiding in the interpretation of their own experimental data.
References
-
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Mass Spectrometry: Fragmentation. Available at: [Link]
-
Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(24), 2783–2792. Available at: [Link]
-
Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. Available at: [Link]
-
Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar. Available at: [Link]
-
Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. Available at: [Link]
-
Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]
-
Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]
-
Pyrrole. NIST WebBook. Available at: [Link]
-
Mass Spectra of N-Nitroso Compounds. OSTI.GOV. Available at: [Link]
-
Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Available at: [Link]
Sources
A Comparative Guide to the UV-Vis Absorption Characteristics of 5-Nitro-2-Aminopyrrole: A Theoretical and Practical Framework
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anticipated UV-Vis absorption characteristics of 5-nitro-2-aminopyrrole, a molecule of interest in medicinal chemistry and materials science. In the absence of direct, published experimental spectra for this specific compound, this document establishes a robust theoretical framework. By drawing comparisons with structurally analogous compounds and leveraging established principles of electronic spectroscopy, we predict its spectral behavior and provide detailed protocols for its empirical validation. Our approach is grounded in the principles of scientific integrity, offering a self-validating system for researchers exploring the chromophoric properties of this and related molecules.
The Predicted UV-Vis Absorption Profile of 5-Nitro-2-Aminopyrrole: A "Push-Pull" Chromophore
The structure of 5-nitro-2-aminopyrrole incorporates an electron-donating amino group (-NH₂) and a powerful electron-withdrawing nitro group (-NO₂) on the pyrrole ring. This "push-pull" configuration is known to create a strong intramolecular charge transfer (ICT) character upon electronic excitation. This phenomenon is the primary determinant of its UV-Vis absorption profile.
We anticipate the UV-Vis spectrum of 5-nitro-2-aminopyrrole to be characterized by two main absorption bands:
-
A high-energy absorption band in the UV region (likely below 250 nm): This band can be attributed to π-π* transitions within the pyrrole ring system. While the pyrrole ring itself exhibits absorption in the far UV, the substituents will modulate the energy of these transitions.
-
A lower-energy, high-intensity absorption band in the near-UV or visible region (predicted in the 350-450 nm range): This prominent band is expected to arise from the intramolecular charge transfer from the amino group (the "push" component) to the nitro group (the "pull" component) through the conjugated π-system of the pyrrole ring. This ICT band is responsible for the color of many "push-pull" dyes and is highly sensitive to the molecular environment.
The presence of both an auxochrome (the amino group) and a chromophore (the nitro group) on the pyrrole scaffold leads to a significant bathochromic (red) shift compared to the parent pyrrole molecule, which only absorbs in the far UV.
Caption: Molecular structure and intramolecular charge transfer in 5-nitro-2-aminopyrrole.
Comparative Analysis with Structurally Related Chromophores
To substantiate our predictions, we compare the expected absorption characteristics of 5-nitro-2-aminopyrrole with known data from analogous molecules. This comparative approach provides a valuable benchmark for understanding the influence of the pyrrole core versus other aromatic systems.
| Compound | Aromatic System | Key Substituents | Reported λmax (nm) | Comments |
| p-Nitroaniline | Benzene | -NH₂, -NO₂ | ~380 | A classic "push-pull" system, serves as a primary aromatic analogue. The ICT band is prominent.[1] |
| 2-Amino-5-nitropyridine | Pyridine | -NH₂, -NO₂ | No direct data, but predicted to be similar to p-nitroaniline. | The nitrogen in the pyridine ring adds further electronic complexity. |
| 2-Amino-4-nitrophenol | Benzene | -NH₂, -NO₂, -OH | 224, 262, 308 | The additional hydroxyl group influences the electronic transitions. |
| Pyrrole | Pyrrole | None | ~210 | The parent heterocycle absorbs only in the far UV. |
| N-substituted 2-aminopyrroles | Pyrrole | -NHR | ~230-260 | Lacks the strong electron-withdrawing group, hence no significant ICT band in the near-UV/Vis region is observed.[1] |
| Nitro-substituted pyrroles | Pyrrole | -NO₂ | Varies with position | The nitro group alone will cause a bathochromic shift relative to pyrrole, but less pronounced than in the "push-pull" system. |
This comparison highlights the critical role of the combined electron-donating and -withdrawing substituents in producing the low-energy ICT band. We predict that the λmax of 5-nitro-2-aminopyrrole will be in a similar range to p-nitroaniline, potentially modulated by the specific electronic properties of the pyrrole ring compared to benzene.
The Influence of the Molecular Environment: Solvent and pH Effects
The ICT band of "push-pull" chromophores is notoriously sensitive to the polarity of the solvent (solvatochromism) and the pH of the medium. Understanding these effects is crucial for consistent and reproducible measurements.
Solvent Effects
The polarity of the solvent can stabilize the ground and excited states of the molecule to different extents, leading to shifts in the absorption maximum.
-
Non-polar solvents (e.g., hexane, cyclohexane): In these environments, the ground state is more stable. The absorption spectrum will likely exhibit a λmax at a shorter wavelength (hypsochromic or blue shift).
-
Polar solvents (e.g., ethanol, water, DMSO): These solvents will preferentially stabilize the more polar excited state, leading to a lower energy transition and a bathochromic (red) shift in the λmax.[1]
Caption: Workflow for investigating solvatochromic effects on UV-Vis absorption.
pH Effects
The amino group of 5-nitro-2-aminopyrrole is basic and can be protonated in acidic conditions. This will have a dramatic effect on the UV-Vis spectrum.
-
Acidic Conditions (low pH): Protonation of the amino group to -NH₃⁺ will negate its electron-donating ability. This effectively "turns off" the intramolecular charge transfer, leading to a significant hypsochromic (blue) shift and a spectrum that more closely resembles that of a simple nitro-substituted pyrrole.
-
Neutral to Basic Conditions (higher pH): The amino group will be in its neutral -NH₂ form, allowing for the ICT to occur. Increasing the pH may lead to a slight bathochromic shift as the deprotonation of any acidic protons on the pyrrole ring could enhance the electron-donating capacity of the system.[2]
Experimental Protocol for the UV-Vis Characterization of 5-Nitro-2-Aminopyrrole
This section provides a detailed, self-validating protocol for the empirical determination of the UV-Vis absorption characteristics of 5-nitro-2-aminopyrrole.
Materials and Instrumentation
-
5-nitro-2-aminopyrrole (solid)
-
Spectrophotometric grade solvents: Hexane, Acetonitrile, and Ethanol
-
Deionized water
-
Buffer solutions: pH 4, 7, and 10
-
Volumetric flasks and pipettes
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure
-
Preparation of a Stock Solution: Accurately weigh a small amount of 5-nitro-2-aminopyrrole and dissolve it in a minimal amount of a suitable solvent (e.g., methanol or DMSO) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Solvent Effect Analysis:
-
Prepare three separate dilute solutions by adding a small aliquot of the stock solution to volumetric flasks and diluting to the mark with hexane, acetonitrile, and ethanol, respectively. The final concentration should yield an absorbance maximum between 0.5 and 1.0 AU.
-
Record the UV-Vis spectrum for each solution from 200 to 800 nm, using the respective pure solvent as a blank.
-
Note the λmax and absorbance value for each solvent.
-
-
pH Effect Analysis:
-
Prepare three separate dilute solutions by adding a small aliquot of the stock solution to volumetric flasks and diluting to the mark with the pH 4, 7, and 10 buffer solutions.
-
Record the UV-Vis spectrum for each solution from 200 to 800 nm, using the respective pure buffer solution as a blank.
-
Note the λmax and absorbance value for each pH.
-
-
Data Analysis:
-
Tabulate the λmax values in the different solvents to demonstrate the solvatochromic effect.
-
Tabulate the λmax values at different pH levels to show the effect of protonation on the amino group.
-
If the molar mass is known, calculate the molar absorptivity (ε) for the ICT band in each condition using the Beer-Lambert law (A = εbc).
-
Conclusion
While direct experimental data for 5-nitro-2-aminopyrrole remains elusive in the current literature, a robust theoretical and comparative analysis predicts a UV-Vis spectrum dominated by a strong intramolecular charge transfer band in the near-UV or visible region. This ICT band is expected to be highly sensitive to solvent polarity and pH, a characteristic feature of "push-pull" chromophores. The provided experimental protocol offers a clear and reliable path for the empirical validation of these predictions. This guide serves as a foundational resource for researchers working with this and similar heterocyclic systems, enabling a deeper understanding of their electronic properties and guiding future experimental design.
References
- Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. Science Publishing Group. (2021).
- Synthesis and UV-visible properties of thienyl- substituted pyrrole azo dyes. Sciforum. (2004).
- Influence of solvent on the electronic structure and the photochemistry of nitrophenols.
- Effect of pH on the UV-visible absorption spectra of...
- Synthesis and -characterization of new N-substituted 2-aminopyrrole deriv
- Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021).
- Effects of pH on light absorption properties of water-soluble organic compounds in particulate matter emitted from typical emission sources. PubMed. (2022).
Sources
Safety Operating Guide
Operational & Safety Guide: Disposal of 1H-Pyrrol-2-amine, 5-nitro-
Part 1: Executive Safety Directive
1H-Pyrrol-2-amine, 5-nitro- (also known as 2-amino-5-nitropyrrole) presents a dual-hazard profile that distinguishes it from standard organic waste.[1] Unlike its pyridine analogs, the pyrrole ring is electron-rich and prone to oxidation, while the nitro group adds energetic potential.
Immediate Operational Constraints:
-
Do NOT dispose of this compound in general "Organic Solid" waste bins. Friction from bin compaction can trigger decomposition in dry nitro-heterocycles.[1]
-
Do NOT mix with strong acids or oxidizers. 2-aminopyrroles are unstable and can undergo rapid, exothermic polymerization or decomposition.
-
Do NOT handle old, dried-out samples found in storage without EHS consultation. Crystallized degradation products may be shock-sensitive.[1]
Part 2: Technical Characterization & Risk Profile[2]
To safely dispose of this compound, one must understand the causality of its hazards. The molecule exists in a tautomeric equilibrium between the amine and imine forms, leading to inherent chemical instability.
| Property | Data / Characteristic | Operational Implication |
| Chemical Structure | Nitro-substituted heteroaromatic amine | Energetic: The nitro group ( |
| Stability | Low (Air/Light Sensitive) | Degradation Risk: Old samples may contain peroxides or polymeric crusts that are more sensitive than the parent compound. |
| Reactivity | Incompatible with Acids/Oxidizers | Segregation: Must be kept alkaline or neutral. Acid contact can induce violent decomposition. |
| Toxicity | Suspected Mutagen/Carcinogen | PPE: Double nitrile gloves (0.11mm min) and P100 respiratory protection are required to prevent dust inhalation. |
| RCRA Classification | D003 (Reactive) / D001 (Ignitable) | Waste Stream: Requires "High Hazard" or "Energetic" waste labeling. |
Part 3: Pre-Disposal Stabilization Protocols
The goal of stabilization is desensitization . We convert the potentially shock-sensitive solid into a stable, dilute solution or a wetted solid that cannot generate sufficient friction heat to ignite.
Protocol A: The "Solvation" Method (Preferred for Pure Solids)
Use this for fresh synthesis products or known stable powders.
-
Preparation: Select a compatible solvent. Ethanol (EtOH) or Acetone are preferred. Avoid chlorinated solvents if incineration is the endpoint (to reduce dioxin formation), though they are chemically compatible.
-
Dilution: Dissolve the solid to a concentration of <10% w/v .
-
Why: At <10%, the thermal mass of the solvent acts as a heat sink, preventing localized hot spots that trigger propagation.
-
-
Container: Transfer solution to a High-Density Polyethylene (HDPE) carboy. Glass is acceptable but poses a breakage risk.
-
Labeling: Mark as "Flammable Liquid (Ethanol Solution) - Contains Trace Nitro-Pyrrole."
Protocol B: The "Wetting" Method (For Spills or Filter Cakes)
Use this for solids on filter paper or cleaning up spills.
-
Dampening: Do not sweep dry powder. Mist the material gently with 60-70% Ethanol/Water .[1]
-
Collection: Scoop the wet slurry using a plastic (non-sparking) spatula.
-
Packaging: Place the slurry and any contaminated wipes into a wide-mouth HDPE jar. Keep the material visibly wet.
Protocol C: The "No-Touch" Rule (For Old/Crystallized Reagents)
Use this for bottles found in storage with visible crystal formation around the cap.[1]
-
Stop: Do not attempt to open the cap. Friction between crystals in the threads can cause detonation.
-
Isolate: Clear the immediate area.[2]
-
Contact: Notify EHS for remote opening or detonation/neutralization by a bomb squad or hazardous materials team.
Part 4: Disposal Workflow & Logic
The following decision matrix outlines the operational flow from the bench to the final destruction facility.
Figure 1: Decision matrix for the safe segregation and processing of nitro-pyrrole waste.
Part 5: Emergency Contingencies
In the event of an accidental release, immediate containment is necessary to prevent aerosolization of toxic dust.
-
Evacuate: Clear the zone (min. 50 feet).[3]
-
PPE Up: Don Tyvek suit, double gloves, and full-face respirator.
-
Suppression: Gently mist the powder with a solvent spray (Ethanol) to prevent dust. Do not use high-pressure water , which can spread the contamination.
-
Neutralization (Chemical): While not standard for small spills, large quantities can be chemically degraded using a reduction protocol (Zinc/Acetic Acid) only if performed by a trained chemist in a controlled vessel, converting the nitro group to a less energetic amine. For disposal, physical collection (wet) is preferred over in-situ chemical reaction. [1]
References
-
PubChem. 2-Amino-5-nitropyridine (Structural Analog) - Safety and Hazards.[1] National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Reactive Wastes (D003). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Working with Energetic Materials." National Academies Press. Retrieved from [Link]
Sources
Personal protective equipment for handling 1H-Pyrrol-2-amine, 5-nitro-
An In-Depth Guide to the Safe Handling of 1H-Pyrrol-2-amine, 5-nitro-
This document provides essential safety protocols and logistical guidance for the handling of 1H-Pyrrol-2-amine, 5-nitro-. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with field-proven safety practices. Our objective is to empower you with the knowledge to manage this chemical safely, ensuring both personal protection and the integrity of your research.
Hazard Assessment: A Proactive Approach to Safety
-
Aromatic Amines: This class of compounds includes substances that are known to be toxic and potentially carcinogenic.[1][2] They can be absorbed through the skin, and inhalation of dust or vapors can lead to systemic effects.[1]
-
Nitro Compounds: Aromatic nitro compounds are often toxic and can pose reactivity hazards.[3] They are metabolically active and can contribute to cellular damage.
Given these structural alerts, 1H-Pyrrol-2-amine, 5-nitro- must be handled as a substance of high potential toxicity. A conservative and rigorous safety protocol is mandatory.
Table 1: Known Chemical Properties of 1H-Pyrrol-2-amine, 5-nitro-
| Property | Value | Data Source |
| Molecular Formula | C₄H₅N₃O₂ | PubChem |
| Molecular Weight | 127.1 g/mol | PubChem |
| Physical State | Presumed solid at room temperature | N/A |
| Boiling Point | Data not available | N/A |
| Melting Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial to prevent dermal, ocular, and respiratory exposure. The following equipment is mandatory.
Table 2: Summary of Mandatory Personal Protective Equipment
| Protection Type | Specification | Rationale and Causality |
| Eye/Face Protection | ANSI Z87.1 compliant chemical safety goggles. A face shield is required if there is a splash hazard.[3][4] | Protects against accidental splashes of solutions or airborne particles from reaching the eyes, which are highly susceptible to chemical damage. |
| Skin Protection | Gloves: Chemical-resistant nitrile rubber gloves (min. 0.11 mm thickness). Double-gloving is strongly recommended.[3] Lab Coat: Flame-resistant lab coat, fully buttoned. Apron: Chemical-resistant apron for large quantities or splash-prone tasks. | Aromatic amines can be absorbed through the skin.[3] Nitrile gloves provide a robust barrier. Double-gloving allows for the safe removal of a contaminated outer glove without exposing the skin. A lab coat prevents contamination of personal clothing. |
| Respiratory Protection | All handling of the solid and its solutions must occur within a certified chemical fume hood.[1][3] If a fume hood is unavailable or dust generation is unavoidable, a NIOSH-approved respirator with an organic vapor/particulate filter (e.g., N99, P2/P3) is required.[3][4] | A fume hood is the primary engineering control to capture and exhaust dust and vapors, preventing inhalation exposure. Respirators provide personal protection if engineering controls are insufficient. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, logical workflow minimizes risk during handling. This protocol is designed as a self-validating system, with safety checks integrated at each stage.
Workflow for Safe Handling
Caption: Procedural workflow for handling 1H-Pyrrol-2-amine, 5-nitro-.
Emergency Procedures: Immediate and Corrective Actions
In case of accidental exposure, immediate and correct action is critical to mitigate harm.
Exposure Response Flowchart
Caption: Decision and action flowchart for emergency exposure response.
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5][6]
Waste Management and Disposal Protocol
All materials contaminated with 1H-Pyrrol-2-amine, 5-nitro- must be treated as hazardous waste. Improper disposal can lead to environmental contamination.[2]
-
Solid Waste: This includes contaminated gloves, weighing papers, pipette tips, and any unused solid compound.[3] Collect all solid waste in a dedicated, puncture-proof hazardous waste container lined with a heavy-duty plastic bag. The container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Liquid Waste: All solutions containing the compound and any solvent used for decontamination (rinsate) must be collected. Collect liquid waste in a sealed, compatible (e.g., glass or polyethylene) container. Do not mix with other waste streams unless compatibility is confirmed. Never mix inorganic acids with organic solvents in a waste container.[7] The container must be clearly labeled.
-
Disposal: All waste containers must be kept closed except when adding waste.[8] Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.
By implementing these comprehensive safety measures, you can confidently and responsibly handle 1H-Pyrrol-2-amine, 5-nitro-, ensuring a safe environment for yourself and your colleagues.
References
- BenchChem. Personal protective equipment for handling 2-Nitro-6-(pyridin-2-yl)aniline.
- BenchChem. Personal protective equipment for handling 2-Bromo-6-methyl-4-nitroanisole.
- PMC.
- SKC Inc. SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd.
- Real Safety. Personal Protective Equipment for Chemical Handling.
- ACS Publications.
- Yale Environmental Health & Safety. SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 5-nitro-1H-pyrrole-2-carbonitrile.
- University of Pittsburgh. Empty Chemical Container Disposal.
- NSWAI. Hazardous Waste Disposal Guide.
Sources
- 1. Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
